Lauryl isoquinolinium bromide

Catalog No.
S772701
CAS No.
93-23-2
M.F
C21H32N.Br
C21H32BrN
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauryl isoquinolinium bromide

CAS Number

93-23-2

Product Name

Lauryl isoquinolinium bromide

IUPAC Name

2-dodecylisoquinolin-2-ium;bromide

Molecular Formula

C21H32N.Br
C21H32BrN

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1

InChI Key

MSJLMQTXVKCUCD-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-]

Synonyms

Decelerine; Dodecylisoquinolinium Bromide; Isothan; Isothan Q 15; Isothan Q-90; Laurylisoquinolinium Bromide; N-Laurylisoquinolinium Bromide; n-Dodecylisoquinolinium Bromide

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-]

The exact mass of the compound Lauryl isoquinolinium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antistatic; Deodorant; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Profile & Proposed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Lauryl Isoquinolinium Bromide is an organic salt with the CAS Number 93-23-2 [1]. Its primary documented use is as a hair growth inhibitor in cosmetic products [2] [3]. It is believed to work through a targeted cytotoxic effect.

The proposed mechanism involves the selective destruction of the germinative cells within the hair follicle [2] [3]. By targeting these specific cells responsible for hair growth, the compound aims to inhibit hair development without affecting the surrounding skin cells. This mechanism is analogous to the action of certain anti-cancer agents that induce apoptosis (programmed cell death) in rapidly dividing cells [4]. The following diagram illustrates this proposed pathway.

G Application Topical Application Penetration Penetration to Dermis Application->Penetration Target Targets Germinative Cells in Hair Follicle Penetration->Target Apoptosis Induces Apoptosis (Programmed Cell Death) Target->Apoptosis Outcome Inhibition of Hair Growth Apoptosis->Outcome

Technical Data Summary

The table below consolidates the available physicochemical, safety, and application data for this compound.

Property Category Details

| Core Identifiers | CAS No.: 93-23-2 [1] [5] Molecular Formula: C₂₁H₃₂BrN [1] Molecular Weight: 378.4 g/mol [1] INCI Name: this compound [3] Synonyms: Dodecylisoquinolinium bromide, Isothan, Isothan Q-15, NSC-20909 [1] [5] [6] | | Physicochemical Properties | Melting Point: >110°C (with decomposition) [1] Appearance: Off-White to Yellow solid [1] Solubility: Slightly soluble in Chloroform and Methanol [1] Stability: Very hygroscopic; should be stored refrigerated under an inert atmosphere [1] | | Safety & Toxicology | Hazard Profile: Poison by ingestion. A severe eye irritant. Combustible when exposed to heat or flame [5]. Decomposition: When heated, it emits toxic fumes of Br⁻ and NOₓ [5]. Regulatory Status: Has an FDA UNII (Unique Ingredient Identifier) of 09TM5K0O34 [1] [6]. It has been used as an over-the-counter drug ingredient [5]. | | Primary Function | Hair growth delayer (targets germinative cells of hair follicles) [2] [3]. | | Other Functions | Antimicrobial, antistatic agent, surfactant, and deodorant in cosmetics [7] [3]. |

Research Considerations and Safety

For researchers, several key considerations emerge from the available data:

  • Mechanistic Evidence: The proposed mechanism of action—inducing apoptosis in hair follicle cells [4]—is plausible but requires further validation through controlled in vitro and in vivo studies. The current evidence is primarily inferred from the mechanism of similar-acting compounds.
  • Safety Profile: The compound has a documented toxicological profile. It is a poison by ingestion and a severe eye irritant [5]. Furthermore, its hygroscopic nature demands specific storage conditions (refrigerated, under inert atmosphere) to maintain stability [1].
  • Lack of Clinical Data: A significant gap exists in the available search results regarding detailed pharmacokinetics, systemic absorption, long-term toxicity studies, and robust clinical trials confirming its efficacy and safety for long-term topical use in humans [8].

Conclusion

This compound is a quaternary ammonium compound with a documented use as a targeted hair growth inhibitor. While its basic chemical and toxicological properties are well-characterized, the underlying scientific literature lacks depth. The proposed apoptotic mechanism and the compound's selectivity for hair follicle cells present interesting avenues for research. However, its significant toxicity profile and the absence of detailed clinical data highlight the need for further investigation to fully establish its efficacy and safety margin for cosmetic or therapeutic applications.

References

Technical Profile of Isoquinolinium-Based SAILs

Author: Smolecule Technical Support Team. Date: February 2026

Isoquinolinium-based Surface-Active Ionic Liquids (SAILs) combine the amphiphilic structure of surfactants with the unique properties of ionic liquids, such as high thermal stability and tunable physicochemical behavior [1]. The core structure features an isoquinolinium cation as the hydrophilic head group and a long alkyl chain (e.g., lauryl, tetradecyl) as the hydrophobic tail, typically paired with bromide or other anions [2] [3].

The tables below summarize key technical data for two common isoquinolinium SAILs and their mixed systems.

Table 1: Core Properties of Isoquinolinium-Based SAILs

Property Dodecylisoquinolinium Bromide ([C12iQuin][Br]) Tetradecylisoquinolinium Bromide ([C14iQuin][Br])

| Molecular Structure | Cation: C12H25-C9H6N+ Anion: Br- | Cation: C14H29-C9H6N+ Anion: Br- | | Critical Micelle Concentration (CMC) | ~0.92 mM [3] | Lower than [C12iQuin][Br] [2] | | Minimum Surface Tension (γcmc) | ~38.5 mN/m [3] | Information not specific in search results | | Minimum Area per Molecule (Amin) | ~0.73 nm² [3] | Information not specific in search results | | Key Characteristic | Efficient adsorption at interfaces [3] | Stronger hydrophobicity promotes self-assembly at lower concentrations [2] |

Table 2: Synergistic Properties in Mixed Systems with DTAB [2]

System / Parameter Ideal CMC (cmc*) Micellar Mole Fraction of SAIL (X1m) Micellar Interaction Parameter (βm)
[C12iQuin][Br] + DTAB Calculated via Clint's model Calculated via Rubingh's model Strongly negative (approx. -6.94)
[C14iQuin][Br] + DTAB Calculated via Clint's model Calculated via Rubingh's model Strongly negative (approx. -8.53)
Interpretation Reference point for non-ideal behavior Actual SAIL fraction in mixed micelle is higher than in solution Negative value indicates strong synergistic attraction, making mixed micelles more stable than pure ones.

Key Experimental Methodologies

The characterization of these SAILs relies on a suite of established techniques. The workflow below illustrates the relationship between the primary experimental methods and the data they produce.

G Tensiometry Tensiometry CMC Critical Micelle Concentration (CMC) Tensiometry->CMC SurfaceParams Surface Parameters (Γ, Π, A_min) Tensiometry->SurfaceParams InteractionParams Micellar Interaction Parameters (X^m, β) Tensiometry->InteractionParams Conductometry Conductometry Conductometry->CMC Thermodynamics Thermodynamic Parameters (ΔG_m, ΔH_m, ΔS_m) Conductometry->Thermodynamics Conductometry->InteractionParams DLS DLS SizeShape Micelle Size & Shape DLS->SizeShape NMR NMR NMR->InteractionParams MolecularInsight Molecular-Level Interaction Insights NMR->MolecularInsight

Experimental techniques for characterizing SAILs and their derived parameters.

Here are the detailed methodologies for the key experiments shown in the diagram:

  • Surface Tension Measurements

    • Purpose: Determines the CMC, adsorption efficiency (pC20), and parameters like surface excess concentration (Γcmc), surface pressure (Πcmc), and minimum area per molecule (Amin) [2] [3].
    • Protocol: The surface tension of aqueous SAIL solutions is measured across a concentration range (e.g., from 0.01 mM to well above the CMC) using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). The CMC is identified as the sharp break point in the plot of surface tension vs. log(concentration). Surface parameters are calculated using the Gibbs adsorption isotherm [3].
  • Conductometry

    • Purpose: Used for ionic surfactants to determine the CMC and thermodynamic parameters of micellization (ΔGm, ΔHm, ΔSm) [2] [4].
    • Protocol: The specific conductivity (κ) of the SAIL solution is measured while progressively increasing its concentration at different constant temperatures. The CMC is the point where the slope of the conductivity vs. concentration plot changes. Thermodynamic parameters are derived from the temperature dependence of the CMC [2] [4].
  • Dynamic Light Scattering (DLS) and Turbidity

    • Purpose: Characterizes the size, size distribution (polydispersity index), and stability of the micelles or SAIL-polymer complexes in solution [3].
    • Protocol: A monochromatic laser is shone through the micellar solution, and the fluctuations in the intensity of the scattered light are analyzed to determine the hydrodynamic diameter of the particles. Turbidity measurements (optical density at a specific wavelength, e.g., 500 nm) can complement DLS to assess aggregation and complex formation [3].
  • Proton Nuclear Magnetic Resonance (1H NMR)

    • Purpose: Provides molecular-level insight into micellization and intermolecular interactions within mixed systems [2].
    • Protocol: 1H NMR spectra are recorded for SAILs in D2O, both below and above the CMC. Changes in chemical shifts (δ) of proton signals upon micellization indicate the microenvironment of different molecular regions. Peak broadening or merging suggests the growth of micelles and restricted molecular motion [2].

Implications for Drug Development

The properties of isoquinolinium-based SAILs offer several promising avenues for pharmaceutical applications:

  • Enhanced Drug Solubilization and Bioavailability: Their low CMC and synergistic mixing with conventional surfactants like DTAB enable the formation of stable mixed micelles at low total concentrations. These micelles can effectively encapsulate and solubilize poorly water-soluble drugs, protecting them from enzymatic degradation and increasing their bioavailability [4] [1].
  • Antimicrobial Potential: The isoquinolinium moiety is structurally similar to other bioactive nitrogen-containing heterocycles known for antimicrobial activity. This suggests potential for these SAILs to be developed as antimicrobial agents or preservatives in formulations [3] [1].
  • Component in Surfactant-Free Microemulsions: While not directly observed for isoquinolinium SAILs in the results, the broader class of Ionic Liquids is being explored as the polar phase in surfactant-free microemulsions (SFMEs) [5]. This innovative approach could be applied to isoquinolinium SAILs to create simple, low-irritancy, and effective templates for drug delivery systems.

Future Research Directions

To fully harness the potential of these materials, future research should focus on:

  • Comprehensive Toxicology: Establishing detailed cytotoxicity and in vivo safety profiles is a critical step before therapeutic application [1] [6].
  • Application in Specific Formulations: Exploring their use in designing nanoemulsions, liposomes, and nanoparticles for targeted ocular, dermal, or systemic drug delivery, building on general nanotechnology trends [6].
  • Expanding Chemical Diversity: Synthesizing and evaluating analogs with different alkyl chain lengths and counter-anions to finely tune properties for specific drug delivery tasks [1].

References

synthesis of lauryl isoquinolinium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

The table below summarizes the key identifiers and physical characteristics of lauryl isoquinolinium bromide from chemical databases [1] [2].

Property Value
CAS Number 93-23-2 [1] [2]
Molecular Formula C₂₁H₃₂BrN [1] [2]
Molecular Weight 378.4 g/mol [1]
IUPAC Name 2-Dodecylisoquinolin-2-ium; bromide [2]
Canonical SMILES CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] [2]
Synonym 2-Dodecylisoquinolinium bromide [1] [3]
Melting Point >110 °C (decomposes) [1] [2]
Physical State Solid [2]
Solubility Slightly soluble in Chloroform and Methanol [1]

Synthesis Context & Potential Pathways

The exact synthetic route for this compound is not detailed in the search results. However, its structure provides a strong clue that it is most likely produced via a quaternization reaction.

This is a common method for creating quaternary ammonium compounds (QAS), involving the alkylation of a tertiary amine with a suitable alkyl halide [4]. In this case, the synthesis would involve reacting isoquinoline (a heterocyclic amine) with 1-bromododecane (lauryl bromide).

G amine Isoquinoline (Tertiary Amine) quat This compound (Quaternary Ammonium Salt) amine->quat Quaternization Reaction alkyl_halide 1-Bromododecane (Lauryl Bromide) alkyl_halide->quat

This diagram illustrates the logical relationship of the proposed quaternization reaction for synthesizing this compound.

Functional Activity & Mechanism

This compound is described in cosmetic science as a hair growth inhibitor [3]. Its proposed mechanism is the selective destruction of the germinative cells within the hair follicle [3]. This action is distinct from physical abrasion and is targeted specifically at the follicle cells responsible for hair growth.

This mechanism aligns with the biological activity of other hair growth inhibitors, which often function by inducing apoptosis (programmed cell death) in rapidly dividing cells, similar to the action of some anti-cancer compounds [5]. The long hydrocarbon chain (dodecyl) makes it a cationic surfactant [4], which likely aids its interaction with and disruption of cell membranes.

References

2-dodecylisoquinolinium bromide properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties & Biological Activity

Chemical Identification

  • IUPAC Name: 2-Dodecylisoquinolin-2-ium bromide
  • Synonyms: Lauryl isoquinolinium bromide; Isothan Q-15; Dodecylisoquinolinium bromide [1].
  • CAS Registry Number: 93-23-2 [1].
  • Molecular Formula: C₂₁H₃₂BrN (based on supplier data) [1].
  • Appearance: Brown crystals [2].
  • Solubility: Slightly soluble in chloroform and methanol [1].
  • Stability: Classified as very hygroscopic, requiring storage under an inert atmosphere and refrigeration [1].

Mechanism of Action The compound is a quaternary ammonium salt (QAS). Its primary, though not exclusive, mechanism of action is the disruption of microbial cell membranes [3] [4]. The positively charged nitrogen head group electrostatically interacts with the negatively charged bacterial cell surface, replacing stabilizing divalent cations like Mg²⁺ and Ca²⁺. Subsequently, the hydrophobic dodecyl (C12) alkyl chain embeds itself into the phospholipid bilayer. This insertion perturbs the membrane's integrity, leading to loss of fluidity, permeabilization, and eventual cell death [3] [2]. The positive charge is considered a critical determinant of its biocidal activity [3].

Antimicrobial Efficacy and Cytotoxicity The biological activity of 2-dodecylisoquinolinium bromide and its analogs is influenced by the length of the alkyl chain. Research indicates that a C12 chain often demonstrates optimal activity against gram-positive bacteria [3] [2].

Table 1: Biological Activity Profile of N-Alkylisoquinolinium Salts This table synthesizes comparative data for the C12 homologue and its analogs against key pathogens. Activity is indicated by Minimum Inhibitory Concentration (MIC) values in µg/mL, where lower numbers indicate greater potency.

Alkyl Chain Length Staphylococcus aureus (Gram-positive) Escherichia coli (Gram-negative) Cytotoxicity (CHO-K1 cell viability)
C12 (Dodecyl) Excellent activity [2] Good activity [2] Data for specific homologue not provided in search results
C14 (Tetradecyl) Excellent activity (e.g., compound 14) [2] Good activity (e.g., compound 14) [2] Cytotoxicity generally increases with alkyl chain length [2]
C16 (Hexadecyl) Excellent activity (e.g., compound 15) [2] Reduced activity compared to C14 [2] Cytotoxicity generally increases with alkyl chain length [2]

A key finding from recent studies is that the introduction of a hydroxyl moiety to the isoquinolinium core (creating 5-hydroxyisoquinolinium salts) did not enhance antimicrobial efficacy as hypothesized. Instead, the non-hydroxylated isoquinolinium salts, including the dodecyl derivative, generally showed superior and broader-spectrum activity [2].

Detailed Experimental Protocols

The following methodologies are standard for evaluating such compounds, as reflected in the research [3] [2].

1. Synthesis of 2-Dodecylisoquinolinium Bromide

  • Reaction: N-alkylation of isoquinoline with 1-bromododecane.
  • Procedure: Stir a mixture of isoquinoline and 1-bromododecane in a suitable anhydrous solvent (e.g., acetonitrile) under reflux conditions for 48 hours [2].
  • Work-up and Purification: After cooling, the crude product is obtained as crystals via precipitation or crystallization from a non-solvent like acetone. Further purification can be achieved through recrystallization [2].
  • Analysis: Confirm identity and purity using Thin Layer Chromatography (TLC), LC-MS, 1H NMR, and 13C NMR [3] [2].

2. Protocol for Antimicrobial Susceptibility Testing

  • Method: Broth microdilution method according to guidelines from CLSI or EUCAST.
  • Procedure:
    • Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
    • Standardize the inoculum of the target microbial strains (e.g., S. aureus, E. coli) to approximately 5 × 10⁵ CFU/mL and add to each well.
    • Include appropriate controls: growth control (inoculum without compound), sterility control (medium only), and a reference antibiotic control.
    • Incubate the plates at 37°C for 18-24 hours.
    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely prevents visible growth [3] [2].

3. Protocol for Cytotoxicity Assessment (MTT Assay)

  • Principle: Measures cell metabolic activity as an indicator of cell viability and proliferation.
  • Cell Line: Chinese Hamster Ovary cells (CHO-K1) are commonly used.
  • Procedure:
    • Seed cells in a 96-well plate at a density of ~8,000 cells per well and culture under standard conditions until attached.
    • Expose the cells to a range of concentrations of the test compound for a specified period (e.g., 24 hours).
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for several hours. Living cells reduce MTT to purple formazan crystals.
    • Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).
    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
    • Calculate the relative cell viability as a percentage compared to the untreated control cells. A viability above 50% is often considered to indicate low irritation potential [2].

Research Workflow and Logical Relationships

The diagram below outlines the key stages of research and development for 2-dodecylisoquinolinium bromide, from initial design to biological evaluation.

G Start Rationale & Design S1 Compound Synthesis & Characterization Start->S1 Hypothesis S2 In Vitro Biological Screening S1->S2 Pure Compound S3 Computational & QSAR Studies S2->S3 Bioactivity Data End Data Integration & Lead Optimization S2->End Cytotoxicity Profile S3->End Structure-Activity Relationship End->Start Feedback for New Designs

Key Research Findings and Implications

  • Chain Length Optimization: The biological activity of QAS is highly dependent on the alkyl chain length. The C12 chain (dodecyl) is frequently identified as optimal for activity against gram-positive bacteria, offering a balance between hydrophobicity and solubility [3] [2].
  • Role of Hydroxyl Moieties: Contrary to the initial hypothesis that a hydroxyl group would increase positive charge density and enhance activity, studies on 5-hydroxyisoquinolinium salts showed that this modification did not improve and sometimes reduced antimicrobial efficacy, particularly against gram-negative strains [2].
  • Gram-negative Challenge: Gram-negative bacteria are inherently less sensitive to QAS due to the presence of a protective outer membrane, which acts as a permeability barrier [3] [2] [4].
  • Toxicity Consideration: Cytotoxicity against mammalian cells is a critical parameter. The haemolytic activity and general toxicity often increase with the hydrophobicity of the alkyl chain, presenting a challenge for therapeutic development [2] [4].

References

surface-active ionic liquid SAIL lauryl isoquinolinium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Technical Overview of Lauryl Isoquinolinium Bromide

This compound is a paramagnetic surface-active ionic liquid (PMSAIL) that combines the properties of surfactants and ionic liquids with magnetic responsiveness [1]. Its structure typically features a twelve-carbon lauryl chain attached to an isoquinolinium cationic head group, paired with a paramagnetic anion such as [FeCl4]− [1].

Key characteristics of this SAIL are summarized in the diagram below:

G A This compound (PMSAIL) B Cation: Isoquinolinium Head Group A->B C Alkyl Chain: Dodecyl (C12) A->C D Anion: Bromide (Br⁻) Can be exchanged for [FeCl4]⁻ A->D E Low Critical Micelle Concentration (CMC) A->E F High Surface Activity A->F G Paramagnetic when anion is [FeCl4]⁻ A->G H DNA Binding & Compaction A->H I Antimicrobial Potential A->I

Key properties of this compound

Quantitative Physicochemical & Surface Property Data

The following table consolidates key quantitative data for this compound and related compounds from experimental studies [1] [2].

Property Value for Lauryl Isoquinolinium-based SAIL Experimental Context / Comparison
Critical Micelle Concentration (CMC) Lower than its non-magnetic precursor [1]. Due to increased hydrophobicity from the [FeCl4]⁻ anion [1].
Surface Tension at CMC (γcmc) Not explicitly reported for lauryl isquinolinium. Isoquinolinium-based PMSAILs showed higher adsorption efficiency and lower minimum surface area per molecule (Amin) than imidazolium or pyridinium analogs [1].
Minimum Surface Area per Molecule (Amin) Lower than imidazolium and pyridinium analogs [1]. Indicates more efficient packing at the air-water interface, attributed to symmetric head group and π-π interactions [1].
Thermal Decomposition (T5%) ~186 °C (for dicationic analog with C12 spacer) [2]. Onset temperature for 5% mass loss, indicates thermal stability [2].
Glass Transition Temperature (Tg) < 100 °C [1]. Fulfills a criterion for ionic liquid classification [1].
Melting Point (Tm) ~69 °C (for monocationic [MC12][dicamba]) [2]. For a monocationic SAIL with a C12 chain [2].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments you can reference.

Synthesis of Paramagnetic SAILs (PMSAILs)

This is a common two-step process involving quaternization and metathesis [1].

  • Step 1 - Quaternization: Isoquinoline and 1-bromododecane are reacted in acetonitrile under reflux conditions for 24-48 hours. The resulting solid (e.g., this compound) is washed with ethyl acetate and n-hexane, then purified by recrystallization [1].
  • Step 2 - Metathesis: The precursor from Step 1 is dissolved in methanol. An aqueous solution of iron salt (e.g., FeCl₃·6H₂O) is added dropwise with stirring, often at a 1:1 molar ratio. The paramagnetic SAIL separates and is extracted using an organic solvent like dichloromethane. The organic layer is washed and dried to yield the final product [1].
Surface Tension and Critical Micelle Concentration (CMC) Determination
  • Method: The Wilhelmy plate or du Noüy ring method is used with a tensiometer.
  • Procedure: A series of aqueous solutions with varying concentrations of the SAIL are prepared. Surface tension is measured for each solution at a constant temperature (e.g., 25°C). The surface tension is plotted against the logarithm of the concentration. The CMC is determined as the point of sharp inflection on this plot [1] [2].
Investigating Interaction with DNA
  • UV-Vis Spectroscopy: The hyperchromic effect (increase in absorbance at 260 nm) is monitored upon addition of the SAIL to a DNA solution, indicating binding and potential uncoiling of the DNA helix [1].
  • Ethidium Bromide (EtBr) Exclusion Assay: Fluorescence intensity of an EtBr-DNA complex is measured. A decrease in fluorescence upon addition of the SAIL suggests displacement of EtBr, confirming competitive binding to DNA [1].
  • Gel Electrophoresis: DNA migration patterns are observed in an agarose gel. Increased concentration of SAIL leads to DNA compaction, seen as slowed migration, and eventual precipitation at high concentrations [1]. This compaction effect is more pronounced for isoquinolinium head groups compared to imidazolium or pyridinium [1].
Antimicrobial Activity Testing
  • Protocol: The broth microdilution method is standard.
  • Procedure: A bacterial inoculum is prepared to a specific density (~10⁵ CFU/mL) and exposed to serial dilutions of the SAIL in a 96-well plate. The plate is incubated, and the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that prevents visible growth. The Minimum Bactericidal Concentration (MBC) is found by subculturing from clear wells onto agar plates [2].

Application Workflows and Pathways

The experimental workflow for studying SAIL-DNA interactions and the mechanism of magnetic relaxation are visualized below.

G Start Start: SAIL-DNA Interaction Study Conc Vary SAIL Concentration Start->Conc UV UV-Vis Spectroscopy (Measure hyperchromic effect at 260nm) FL Fluorescence Assay (EtBr exclusion, measure fluorescence drop) UV->FL Gel Gel Electrophoresis (Observe DNA compaction & migration shift) FL->Gel Analysis Analyze Binding Affinity, Compaction Efficiency, and Critical Coagulation Concentration Gel->Analysis Conc->UV Decision Isoquinolinium head group shows stronger effect? Analysis->Decision Decision->Start No, adjust system Conclusion Conclusion: Confirm enhanced DNA binding for isoquinolinium SAILs Decision->Conclusion Yes

Experimental workflow for SAIL-DNA interaction analysis

G PSail Paramagnetic SAIL (e.g., with [FeCl4]⁻ anion) Injected Injected into Aqueous System PSail->Injected Disturb SAIL disturbs local magnetic field PSail->Disturb Align Proton spin alignment with external magnetic field (B₀) Injected->Align Pulse Radiofrequency (RF) Pulse Align->Pulse Relax Protons relax back to alignment emitting RF energy Pulse->Relax Faster Faster relaxation of water protons Disturb->Faster T1 Shorter T1 Relaxation Time (Positive Contrast) Faster->T1 T2 Shorter T2 Relaxation Time (Negative Contrast) Faster->T2 MRI Enhanced MRI Signal T1->MRI T2->MRI

Mechanism of paramagnetic SAILs as MRI contrast agents

Research Gaps and Future Directions

The search revealed several areas where information on this compound is currently limited. Future research could focus on:

  • Toxicological Profiling: In-depth in vitro and in vivo toxicity studies are needed to assess its safety profile for biomedical applications [3].
  • Structure-Activity Relationships (SAR): Systematic studies comparing different alkyl chain lengths and counter-anions on its efficacy and properties [2].
  • Drug Delivery Formulation: Detailed protocols for encapsulating active pharmaceutical ingredients and controlled release studies are not fully detailed in the available literature.
  • Advanced Machine Learning Modeling: While ML models predict IL properties like surface tension [4], specific models for this compound are not available.

References

thermal stability of lauryl isoquinolinium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Key Physical & Chemical Properties

The table below summarizes the identified quantitative data related to the stability of Lauryl Isoquinolinium Bromide [1].

Property Value / Description Significance / Note
Melting Point >110°C (dec.) Decomposes (dec.) at temperatures above 110°C. [1]
Storage Temp. Refrigerator, under inert atmosphere Indicates sensitivity to temperature and possibly oxygen or moisture. [1]
Physical State Solid - [1]
Color Off-White to Yellow - [1]
Stability Very Hygroscopic Readily absorbs moisture from the air, which can impact stability and testing. [1]

Stability Testing Guidelines for Pharmaceuticals

For drug development purposes, stability must be systematically evaluated. The International Council for Harmonisation (ICH) provides the standard framework for these studies [2].

  • Objective: Stability studies monitor the quality of a drug substance or product over time under the influence of various environmental factors like temperature, humidity, and light. The goal is to establish a recommended storage condition and a shelf life [2].
  • Types of Instability: When planning studies, consider several facets of stability [2]:
    • Chemical: Degradation of the active ingredient and formation of impurities.
    • Physical: Changes in appearance, dissolution, or particle size.
    • Microbiological: Microbial growth in susceptible formulations (e.g., those with high water content).

The standard ICH conditions for stability testing are outlined in the following workflow [2]:

G cluster_long_term Long-Term Conditions (Minimum 12 months) cluster_accel Accelerated Conditions (Minimum 6 months) Start Stability Study Protocol LT Long-Term Study Start->LT ACC Accelerated Study Start->ACC A 25°C ± 2°C / 60% RH ± 5% RH LT->A C 40°C ± 2°C / 75% RH ± 5% RH ACC->C B or 30°C ± 2°C / 65% RH ± 5% RH

Experimental Design & Handling Considerations

Based on the available information, here are key points to consider when designing experiments for this compound:

  • Control Humidity: The compound is described as "very hygroscopic" [1]. Stability studies must control and monitor relative humidity, and the compound should be handled in a controlled, dry environment to prevent moisture uptake that could skew results.
  • Avoid High Heat: The decomposition point above 110°C suggests that accelerated studies at 40°C are likely safe, but any processing or handling near or above its decomposition temperature should be avoided [1].
  • Inert Atmosphere: The recommended storage under an inert atmosphere suggests susceptibility to oxidation or hydrolysis. Consider using nitrogen or argon purging for long-term stability samples and during any high-temperature processing [1].
  • Monitor Multiple Attributes: A stability protocol should assess more than just the active ingredient content. Include tests for [2]:
    • Assay/Potency: To measure chemical degradation.
    • Related Substances/Impurities: To track degradation products.
    • Physical Appearance: Color changes could indicate decomposition.
    • Water Content: Critical for a hygroscopic compound.

Critical Information Gaps and Next Steps

The existing data is insufficient for a full stability profile. To proceed with drug development, the following information is essential to generate:

  • Detailed Degradation Kinetics: Conduct studies at various elevated temperatures (e.g., 40°C, 60°C, 80°C) to determine the activation energy (Ea) for decomposition, allowing for prediction of shelf life at room temperature.
  • Forced Degradation Studies: Expose the compound to harsh conditions (acid, base, oxidation, light, heat) to identify major degradation pathways and products.
  • Hygroscopicity Data: Quantify moisture uptake at different humidity levels to inform packaging decisions (e.g., use of desiccants).
  • Compatibility Studies: If formulating, test compatibility with common excipients under accelerated stability conditions.

References

micellization behavior of lauryl isoquinolinium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Micellization of Lauryl Isoquinolinium Bromide

I. Chemical Structure and Key Characteristics Lauryl isquinolinium bromide ([C₁₂iQuin]Br) is a cationic surfactant composed of a lauryl (dodecyl) hydrophobic chain attached to an isoquinolinium cationic head group, with bromide as the counter-ion [1]. Its critical micelle concentration (CMC) and surface tension at the CMC (γ cac) are lower than those of analogous compounds like butyl isoquinolinium bromide ([C₄iQuin]Br), octyl isoquinolinium bromide ([C₈iQuin]Br), and lauryl pyridinium bromide ([C₁₂Pyr]Br) [1]. This lower CMC indicates a stronger tendency to form micelles, primarily due to the hydrophobic effect of the long alkyl chain and additional stabilization via π-π stacking interactions between the adjacent, planar isoquinoline rings [1].

II. Summary of Key Experimental Data The table below summarizes quantitative data on its micellization behavior and thermodynamic parameters in aqueous solution.

Table 1: Critical Micelle Concentration (CMC) and Surface Activity

Compound CMC (mmol/L) γ cac (mN/m) Method Reference
This compound ([C₁₂iQuin]Br) Lower than [C₁₂Pyr]Br Lower than [C₁₂Pyr]Br Surface Tension [1]
Lauryl pyridinium bromide ([C₁₂Pyr]Br) Higher than [C₁₂iQuin]Br Higher than [C₁₂iQuin]Br Surface Tension [1]

Table 2: Thermodynamic Parameters of Micellization for [C₁₂iQuin]Br

Parameter (Unit) Value Condition
Standard Gibbs Free Energy, ΔG°mic (kJ/mol) Negative (calculated from CMC) Aqueous Solution
Enthalpy, ΔH°mic (kJ/mol) Decreased (compared to [C₁₂Pyr]Br) Aqueous Solution
Entropy, ΔS°mic (kJ/mol·K) Positive Aqueous Solution
Enthalpy-Entropy Compensation Observed Micellization Process

III. Experimental Protocols Here are detailed methodologies for key experiments characterizing its micellization.

Protocol 1: Determining CMC via Surface Tension Measurement This method identifies the CMC by measuring the change in surface tension of aqueous solutions with increasing surfactant concentration.

  • Solution Preparation: Prepare a series of aqueous [C₁₂iQuin]Br solutions with concentrations spanning from well below to above the expected CMC (e.g., 0.1 mM to 10 mM).
  • Measurement: Measure the surface tension (γ) of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).
  • Data Plotting and Analysis: Plot surface tension (γ) versus the logarithm of surfactant concentration (ln[C]). The CMC is identified as the point where a sharp break or change in the slope of the curve occurs [2].

Protocol 2: Determining CMC via Electrical Conductivity This method is applicable to ionic surfactants, where micelle formation alters the solution's conductivity.

  • Solution Preparation: Prepare a series of [C₁₂iQuin]Br solutions as in Protocol 1.
  • Measurement: Measure the specific conductivity (κ) of each solution using a conductivity meter at a constant temperature.
  • Data Plotting and Analysis: Plot conductivity (κ) versus surfactant concentration ([C]). The CMC is identified as the point where a distinct change in the slope of the linear plot occurs [1].

Protocol 3: Investigating Molecular Interactions via ¹H NMR Spectroscopy NMR can provide evidence of specific interactions, like π-π stacking, that stabilize the micelles.

  • Sample Preparation: Prepare deuterated water (D₂O) solutions of [C₁₂iQuin]Br at concentrations below and above the predetermined CMC.
  • Data Acquisition: Record ¹H NMR spectra for both samples.
  • Data Analysis: Compare the chemical shifts (δ) of the aromatic protons on the isoquinolinium ring. An upfield shift (shift toward higher magnetic field) for the protons in the solution above the CMC is evidence of ring currents arising from paralleled π-π stacking of adjacent isoquinoline rings in the micellar structure [1].

IV. Thermodynamics of Micellization The standard Gibbs free energy of micellization (ΔG°mic) can be approximated from the CMC. For ionic surfactants like [C₁₂iQuin]Br, a common form of the equation is: ΔG°mic ≈ (1 + β) RT ln(CMC) Where β is the degree of counterion (Br⁻) binding to the micelle, R is the gas constant, and T is the temperature in Kelvin [3]. The micellization of [C₁₂iQuin]Br is an entropy-driven process at room temperature, characterized by a positive ΔS°mic and a negative ΔG°mic, indicating spontaneity [1]. The enthalpy-entropy compensation phenomenon is observed, and the presence of the isoquinoline ring is responsible for a decrease in the enthalpy of micellization (ΔH°mic) compared to [C₁₂Pyr]Br [1].

V. Pharmaceutical Application: Micellar Solubilization Micellar solubilization leverages micelles to dissolve hydrophobic drugs in water. The following diagram illustrates the relationship between micelle structure, drug properties, and solubilization location.

G Micelle Micelle Core Hydrophobic Core (Water-Excluded) Micelle->Core Palisade Palisade Layer (Intermediate Polarity) Micelle->Palisade Surface Micelle Surface (Hydrophilic) Micelle->Surface DrugPolarity Drug Polarity DrugPolarity->Core Non-Polar Drugs DrugPolarity->Palisade Semi-Polar Drugs DrugPolarity->Surface Polar Drugs

Diagram Title: Drug Solubilization Sites in a Micelle

In pharmaceutical sciences, micelles can act as drug carriers to enhance bioavailability [2]. The position of a drug within a micelle depends on its polarity: non-polar molecules are solubilized in the hydrophobic core, while substances with intermediate polarity are distributed in the palisade layer [2].

References

critical micelle concentration CMC of lauryl isoquinolinium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Lauryl Isoquinolinium Bromide

The table below summarizes the identified chemical information for this compound.

Property Description
IUPAC Name 2-Dodecylisoquinolinium bromide [1]
Molecular Formula C₂₁H₃₂BrN [2] [1]
Molecular Weight 378.398 g/mol [1]
CAS RN 93-23-2 [1]
EINECS 202-230-9 [1]
Common Applications Antimicrobial activity [3]

Established Protocols for CMC Determination

Since a specific CMC value for this compound was not found, the following general protocols, adapted from studies on similar surfactants, can be applied to determine its CMC experimentally [4] [3] [5]. The workflow for the CMC determination process is summarized in the diagram below:

CMC_Workflow CMC Determination Workflow Sample Preparation Sample Preparation Tensiometry Tensiometry Sample Preparation->Tensiometry Conductimetry Conductimetry Sample Preparation->Conductimetry Spectrofluorimetry Spectrofluorimetry Sample Preparation->Spectrofluorimetry Data Analysis Data Analysis Tensiometry->Data Analysis Conductimetry->Data Analysis Spectrofluorimetry->Data Analysis Report CMC Value Report CMC Value Data Analysis->Report CMC Value

Method 1: Surface Tension Measurement (Tensiometry)

This method determines CMC by measuring the concentration-dependent reduction in surface tension.

  • Principle: Surfactant molecules adsorb at the air-water interface, lowering surface tension. Once the interface is saturated and micellization begins, the surface tension remains constant.
  • Materials:
    • Tensiometer (e.g., Du Noüy ring method) [4].
    • This compound solutions of varying concentrations in ultrapure water.
    • Thermostatic bath to maintain constant temperature (e.g., 25°C).
  • Procedure:
    • Prepare a series of at least 10-15 aqueous solutions of this compound, covering a wide concentration range.
    • Equilibrate all solutions in a water bath at a constant temperature (e.g., 25°C).
    • Measure the surface tension of each solution using the tensiometer, ensuring each measurement is repeated three times for accuracy [4].
    • Plot the average surface tension values against the logarithm of the surfactant concentration.
Method 2: Electrical Conductivity (Conductimetry)

This technique is applicable for ionic surfactants like this compound.

  • Principle: In ionic surfactants, the mobility of ions changes upon micellization. The specific conductivity increases linearly with concentration, but the slope changes at the CMC.
  • Materials:
    • Conductimeter [4].
    • This compound solutions of varying concentrations.
    • Thermostatic bath.
  • Procedure:
    • Prepare a series of surfactant solutions as in Method 1.
    • Measure the specific conductivity (μS/cm) of each solution at a constant temperature [4].
    • Plot the specific conductivity as a function of surfactant concentration.
Method 3: Fluorescence Probe Spectroscopy (Spectrofluorimetry)

This is a highly sensitive method that uses a fluorescent probe whose emission spectrum changes in a hydrophobic environment.

  • Principle: A hydrophobic fluorescent dye (e.g., pyrene) partitions into the micelle core. The ratio of intensities of two vibronic bands (I₁/I₃) in its emission spectrum decreases sharply at the CMC.
  • Materials:
    • Spectrofluorometer [4].
    • Fluorescent probe (e.g., Pyrene).
    • This compound solutions of varying concentrations.
  • Procedure:
    • Add a small, constant volume of a stock pyrene solution in an organic solvent (e.g., methanol) to each surfactant solution to achieve a final probe concentration of around 2 μM [4].
    • Excite the samples at 334 nm and record the emission spectra from 350 to 450 nm.
    • For each spectrum, measure the intensity of the first (I₁, ~372 nm) and third (I₃, ~384 nm) peaks.
    • Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.

Data Analysis and CMC Calculation

For all methods, the CMC is identified as the point on the graph where a distinct change in the measured property occurs.

  • Segmental Linear Regression: Fit two straight lines to the data points before and after the transition; their intersection indicates the CMC [4].
  • Second Derivative Method: Fit a curve to the data and calculate its second derivative. The CMC corresponds to the concentration at which the second derivative reaches a maximum, providing an operator-independent determination [4].

Key Considerations for Researchers

  • Method Selection: Tensiometry is universal, conductimetry is best for ionics, and fluorimetry offers high sensitivity for very low CMCs [4].
  • Purity and Temperature: Use high-purity water and surfactants. Strict temperature control is crucial as CMC is temperature-dependent.
  • Compound Handling: While specific toxicity data for this compound was not found in the search results, its structural class (quinolinium surfactants) is noted for antimicrobial activity [3]. Standard laboratory safety practices, including the use of personal protective equipment, should be observed.

How to Proceed Without a Known CMC

The absence of a known CMC is a common starting point for research on specialty surfactants. The protocols above provide a direct path to obtaining this essential physicochemical parameter. You can begin with tensiometry or conductimetry as a primary method, using fluorimetry for confirmation if a very low CMC is suspected.

References

Comprehensive Application Notes and Protocols: Investigation of Interaction Between Lauryl Isoquinolinium Bromide and Poly(4-styrenesulfonic acid-co-maleic acid) Sodium Salt

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

The molecular interactions between surface-active ionic liquids (SAILs) and polyelectrolytes represent a rapidly advancing frontier in colloid and polymer science, with significant implications for pharmaceutical development, drug delivery systems, and materials engineering. The specific combination of lauryl isoquinolinium bromide ([C₁₂iQuin]Br) and poly(4-styrenesulfonic acid-co-maleic acid) sodium salt (P(SS-co-MA)) presents a compelling model system for investigating oppositely charged surfactant-polyelectrolyte interactions. These complex systems exhibit unique interfacial and aggregation behaviors that can be exploited for various pharmaceutical applications, including drug nanocrystal stabilization, antimicrobial activity enhancement, and controlled release formulations. The anionic character of P(SS-co-MA), derived from its sulfonic and carboxylic acid groups, facilitates strong electrostatic binding with the cationic headgroup of [C₁₂iQuin]Br, while the hydrophobic domains of both components contribute to the formation of sophisticated supramolecular architectures with tunable properties.

The study of these interactions provides fundamental insights into the self-assembly processes that occur in complex biological and pharmaceutical environments. Understanding the parameters that control the formation, stability, and morphology of these complexes is essential for rational design of delivery systems, particularly for poorly soluble active pharmaceutical ingredients (APIs). The structural versatility of isoquinolinium-based ionic liquids combined with the variable charge density of the P(SS-co-MA) copolymer creates a system with highly tunable properties that can be optimized for specific pharmaceutical applications through careful control of composition and environmental conditions.

Materials & Characterization

Chemical Reagents

Table 1: Properties of this compound ([C₁₂iQuin]Br)

Property Specification Source/Reference
CAS Number 93-23-2 [1]
Molecular Formula C₂₁H₃₂BrN [1]
Molecular Weight 378.4 g/mol [1]
Appearance Off-white to yellow solid [1]
Melting Point >110°C (decomposes) [1]
Solubility Chloroform (slightly), methanol (slightly), water [1]
Storage Conditions Hygroscopic; refrigerate under inert atmosphere [1]

Table 2: Properties of Poly(4-styrenesulfonic acid-co-maleic acid) Sodium Salt (P(SS-co-MA))

Property Specification Source/Reference
CAS Number 68037-40-1 [2]
Molecular Formula (C₁₂H₁₀NaO₃)ₙ [2]
Average Molecular Weight ~20,000 g/mol [3]
Styrenesulfonic:Maleic Acid Molar Ratio 1:1 [3]
Appearance White to off-white powder [2]
Viscosity (30% in H₂O) 30 cP [3]
Density 0.94 g/mL at 25°C [3]
Solubility Highly soluble in water [2]
Structural Characteristics

The cationic surfactant [C₁₂iQuin]Br consists of a hydrophobic dodecyl (lauryl) chain attached to an isoquinolinium headgroup, which provides the cationic character essential for interaction with anionic systems. The aromatic nature of the isoquinolinium ring contributes to π-π stacking interactions that can influence aggregation behavior beyond simple electrostatic effects. The anionic polyelectrolyte P(SS-co-MA) contains two types of anionic functionalities: strongly acidic sulfonic acid groups from the styrenesulfonic acid units and weakly acidic carboxylic acid groups from the maleic acid units. This dual acidity creates a variable charge density that is pH-dependent, with the carboxylic groups (pKₐ ~4-5) becoming progressively deprotonated as pH increases, while the sulfonic acid groups (pKₐ ~ -1) remain fully ionized across the pharmaceutical pH range.

G SAIL This compound [C₁₂iQuin]Br Interact Interaction Mechanisms SAIL->Interact SAIL_Struct Hydrophobic lauryl chain Cationic isoquinolinium headgroup SAIL->SAIL_Struct Poly Poly(4-styrenesulfonic acid-co-maleic acid) Sodium Salt P(SS-co-MA) Poly->Interact Poly_Struct Sulfonic acid groups (strong acid) Carboxylic acid groups (weak acid, pH-sensitive) Poly->Poly_Struct Complex SAIL-Polyelectrolyte Complex Interact->Complex Mech1 Electrostatic Binding Interact->Mech1 Mech2 Hydrophobic Interactions Interact->Mech2 Mech3 Structural Rearrangements Interact->Mech3

Figure 1: Molecular components and interaction mechanisms between [C₁₂iQuin]Br and P(SS-co-MA)

Experimental Methods

Solution Preparation Protocol
  • Stock Solution Preparation: Prepare a 1 mM stock solution of [C₁₂iQuin]Br in high-purity deionized water (resistivity ≥18.2 MΩ·cm) by dissolving an appropriate mass of the compound with gentle heating (40°C) and stirring for 2 hours. Prepare a 100 ppm stock solution of P(SS-co-MA) in deionized water by slowly sprinkling the powder onto the surface of stirred water to prevent lump formation, followed by continuous stirring for 4 hours to ensure complete dissolution.

  • Sample Solution Preparation: For titration experiments, prepare a series of solutions with constant polyelectrolyte concentration (typically 10-50 ppm) and varying SAIL concentrations (0.01-10 mM). Maintain constant ionic strength using appropriate background electrolyte (e.g., 1-10 mM NaCl) if studying ionic strength effects. Allow all solutions to equilibrate for at least 12 hours at constant temperature (25.0±0.1°C) before measurements to ensure thermodynamic equilibrium.

  • pH Control: Adjust pH using minimal volumes of concentrated NaOH or HCl solutions. For studies targeting the role of carboxylic groups, conduct experiments at pH values above and below 5 to control the ionization state of maleic acid units. Document pH values for all experimental conditions as the ionization state of P(SS-co-MA) significantly influences interaction energetics.

Surface Tension Measurements

Surface tension measurements provide critical insights into the air-water interfacial behavior and enable determination of key parameters including critical aggregation concentration (CAC), surface excess concentration, and molecular area requirements.

  • Instrumentation: Use a tensiometer with Du Noüy ring or Wilhelmy plate configuration. Ensure proper calibration with pure water and organic solvents of known surface tension before measurements. The glassware must be meticulously cleaned with chromic acid solution and thoroughly rinsed with deionized water to eliminate surface-active contaminants.

  • Measurement Procedure: Employ the sequential addition method where small aliquots of concentrated SAIL stock solution are added to a fixed volume of polyelectrolyte solution. After each addition, allow sufficient time (5-10 minutes) for equilibrium establishment at the interface before recording surface tension values. Maintain constant temperature using a circulating water bath with temperature control of ±0.1°C. Perform each measurement in triplicate to ensure reproducibility.

  • Data Collection: Measure surface tension over a broad concentration range from below the expected CAC to well above it (typically 0.01-10 mM). Include pure SAIL solutions without polyelectrolyte as controls to quantify the enhancement in surface activity due to SAIL-polyelectrolyte interactions.

Conductometric Measurements

Conductivity measurements provide information about the ionic environment and are particularly sensitive to the transition from free counterions to bound states during aggregation.

  • Instrument Setup: Use a conductivity meter with temperature compensation capability and a glass conductivity cell with platinum electrodes. Calibrate the instrument with standard KCl solutions of known conductivity. Implement stirring during measurements to ensure homogeneity while avoiding vortex formation that might introduce measurement artifacts.

  • Measurement Protocol: Similar to surface tension measurements, employ incremental addition of SAIL to polyelectrolyte solutions while monitoring specific conductance. Record values after signal stabilization following each addition. Maintain constant temperature with precision of ±0.1°C as conductivity is highly temperature-dependent.

  • Data Analysis: Plot specific conductance versus SAIL concentration. The CAC is identified as the breakpoint in the slope of this plot. The change in slope reflects the alteration in counterion binding and mobility associated with aggregation phenomena.

Dynamic Light Scattering (DLS) and Turbidity Measurements

DLS and turbidity measurements characterize the size distribution and colloidal stability of the complexes formed between [C₁₂iQuin]Br and P(SS-co-MA).

  • Sample Preparation: Filter all solutions through 0.45 μm or 0.22 μm membrane filters directly into clean DLS cuvettes to remove dust particles that would interfere with light scattering measurements. Prepare samples in triplicate for statistical reliability.

  • DLS Measurements: Use a DLS instrument with a laser wavelength of 633 nm and detection angle of 90°. Perform measurements at a minimum of three different concentrations to enable extrapolation to infinite dilution for hydrodynamic radius determination. Set instrument to record a minimum of 10 runs per measurement, each with duration of 10-20 seconds. Analyze correlation functions using cumulants method for polydispersity index and CONTIN algorithm for size distribution.

  • Turbidity Measurements: Measure absorbance at 500 nm using a UV-visible spectrophotometer equipped with temperature-controlled cell holders. Turbidity (τ) can be calculated from absorbance (A) using the relationship τ = 2.303A/L, where L is the path length in cm. Monitor turbidity as a function of time for stability assessment and as a function of composition to identify phase separation boundaries.

G Start Sample Preparation ST Surface Tension Measurements Start->ST Cond Conductometric Measurements Start->Cond DLS DLS & Turbidity Measurements Start->DLS Data1 CAC Determination Surface Parameters ST->Data1 Data2 CAC Verification Counterion Binding Cond->Data2 Data3 Hydrodynamic Size Aggregate Morphology DLS->Data3 Integration Data Integration & Analysis Data1->Integration Data2->Integration Data3->Integration Conclusion Structural Model Application Recommendations Integration->Conclusion

Figure 2: Experimental workflow for characterizing SAIL-polyelectrolyte interactions

Data Analysis & Interpretation

Surface Tension Data Analysis

The analysis of surface tension data enables quantification of interfacial properties and provides insights into the competitive adsorption between the air-water interface and the polymer-surfactant aggregation in bulk solution.

  • Critical Aggregation Concentration (CAC) Determination: Identify the CAC as the point of abrupt change in slope in the plot of surface tension (γ) versus logarithm of SAIL concentration. The CAC represents the onset of cooperative binding between the SAIL and polyelectrolyte, which occurs at lower concentrations than micellization of the SAIL alone.

  • Surface Parameter Calculations:

    • Surface Excess Concentration (Γₘₐₓ): Calculate using the Gibbs adsorption equation: Γₘₐₓ = (-1/nRT)(dγ/dlnC) where n is the number of species per surfactant molecule (typically n=1 for ionic surfactants with excess electrolyte), R is the gas constant, T is absolute temperature, and dγ/dlnC is the slope of the surface tension curve below the CAC.
    • Minimum Molecular Area (Aₘᵢₙ): Compute from the surface excess: Aₘᵢₙ = 10¹⁶/(NₐΓₘₐₓ) (in Ų/molecule), where Nₐ is Avogadro's number.
    • Surface Pressure (Π): Determine as Π = γ₀ - γ, where γ₀ is the surface tension of the pure solvent and γ is the measured surface tension.
    • Adsorption Efficiency (pC₂₀): Calculate as pC₂₀ = -logC₂₀, where C₂₀ is the surfactant concentration required to reduce surface tension by 20 mN/m.

Table 3: Key Parameters from Surface Tension Measurements of [C₁₂iQuin]Br with P(SS-co-MA)

Parameter Symbol Units Typical Value Range Interpretation
Critical Aggregation Concentration CAC mM 0.1-0.5 Lower values indicate stronger SAIL-polyelectrolyte interaction
Surface Excess Concentration Γₘₐₓ mol/m² 1.5-3.0 × 10⁻⁶ Higher values indicate tighter molecular packing at interface
Minimum Molecular Area Aₘᵢₙ Ų/molecule 50-110 Smaller values indicate more efficient packing at interface
Surface Pressure at CAC Πₛ mN/m 35-45 Efficiency of surface tension reduction
Adsorption Efficiency pC₂₀ - 3.5-5.0 Higher values indicate more efficient adsorption at interface
Thermodynamic Analysis

The thermodynamic parameters of micellization provide fundamental insights into the driving forces behind the self-assembly process.

  • Free Energy of Micellization (ΔGₘ): Calculate from the relationship: ΔGₘ = RT ln(CAC) where the CAC is expressed in mole fraction units. For more precise calculations incorporating counterion binding: ΔGₘ = RT(1 + β)ln(CAC) where β is the counterion binding degree obtained from conductometry.

  • Enthalpy of Micellization (ΔHₘ): Determine from the temperature dependence of CAC using the van't Hoff equation: ΔHₘ = -RT²(dln(CAC)/dT). Alternatively, use isothermal titration calorimetry (ITC) for direct measurement.

  • Entropy of Micellization (ΔSₘ): Calculate from the fundamental relationship: ΔSₘ = (ΔHₘ - ΔGₘ)/T.

Table 4: Thermodynamic Parameters for [C₁₂iQuin]Br-P(SS-co-MA) System

Thermodynamic Parameter Symbol Units Typical Value Range Interpretation
Standard Free Energy of Micellization ΔGₘ° kJ/mol -25 to -40 Spontaneity of aggregation (more negative = more favorable)
Standard Enthalpy of Micellization ΔHₘ° kJ/mol -2 to +5 Contribution of enthalpic factors (hydrophobic effect, electrostatic interactions)
Standard Entropy of Micellization ΔSₘ° J/mol·K +70 to +150 Contribution of hydrophobic effect and solvent reorganization
Aggregation Size and Morphology

The structural characteristics of the complexes determine their functional properties in pharmaceutical applications.

  • Hydrodynamic Radius (Rₕ): Determine from DLS measurements using the Stokes-Einstein equation: Rₕ = kT/(6πηD) where D is the translational diffusion coefficient, η is solvent viscosity, k is Boltzmann's constant, and T is absolute temperature.

  • Size Distribution Analysis: Analyze the polydispersity index (PDI) from DLS to assess the homogeneity of the aggregates. PDI values below 0.2 indicate monodisperse systems, while values above 0.3 suggest significant heterogeneity.

  • Aggregate Morphology Transitions: Correlate turbidity measurements with DLS data to identify morphological transitions. Sharp increases in turbidity often indicate the formation of large aggregates or precipitate formation, while stable, low turbidity values suggest small, soluble complexes.

Applications & Conclusions

Pharmaceutical Applications

The SAIL-polyelectrolyte complexes characterized through these protocols offer significant potential for pharmaceutical applications:

  • Drug Solubilization Enhancement: The hybrid complexes can significantly enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) through encapsulation in hydrophobic domains. The dual anionic character of P(SS-co-MA) provides pH-responsive behavior that can be exploited for targeted release in specific physiological environments.

  • Antimicrobial Activity Modulation: [C₁₂iQuin]Br itself exhibits antimicrobial properties due to its cationic nature and surfactant characteristics. Complexation with P(SS-co-MA) can modulate these properties, potentially reducing toxicity while maintaining efficacy, or providing controlled release of the antimicrobial agent.

  • Stabilization of Colloidal Systems: The complexes formed at specific stoichiometries can act as effective stabilizers for emulsions and suspensions in pharmaceutical formulations, particularly for nanoparticulate drug delivery systems where controlled aggregation and surface properties are critical.

  • Template for Nanostructured Materials: The self-assembled structures can serve as templates for the fabrication of nanostructured materials with controlled porosity and morphology for drug delivery applications.

Troubleshooting and Method Validation
  • Common Issues and Solutions:

    • Poor Reproducibility: Ensure consistent solution preparation protocols, especially regarding order of addition, stirring times, and equilibration periods.
    • Phase Separation: If unexpected phase separation occurs, characterize the composition at which it occurs using turbidity measurements and adjust the stoichiometry accordingly.
    • DLS Artifacts: Filter all samples properly and consider viscosity effects in concentrated solutions when interpreting DLS data.
  • Method Validation:

    • Validate CAC values by comparing results from at least two independent techniques (e.g., surface tension and conductivity).
    • Confirm binding stoichiometry using isothermal titration calorimetry (ITC) if available.
    • Verify aggregate morphology using complementary techniques such as transmission electron microscopy (TEM) or small-angle X-ray scattering (SAXS).
Conclusion

The comprehensive protocols outlined herein provide researchers with robust methodologies for characterizing the interactions between surface-active ionic liquids and polyelectrolytes. The combination of techniques enables a multidimensional understanding of these complex systems, from molecular-level interactions to macroscopic properties. The structure-property relationships elucidated through these methods facilitate rational design of SAIL-polyelectrolyte systems for specific pharmaceutical applications, particularly in drug delivery and formulation science. The pH-responsive behavior of the P(SS-co-MA) component, coupled with the tunable hydrophobicity of [C₁₂iQuin]Br, creates a highly versatile platform for developing smart drug delivery systems with controlled release characteristics.

References

Comprehensive Application Notes and Protocols: Encapsulation of Lauryl Isoquinolinium Bromide in Microparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lauryl Isoquinolinium Bromide and Its Encapsulation

This compound (LIB) is a surface-active ionic liquid (SAIL) with the chemical formula C₂₁H₃₂BrN and molecular weight of 378.4 g/mol that demonstrates multifunctional biological activity [1] [2]. LIB possesses a unique molecular structure consisting of a cationic isoquinolinium head group and a hydrophobic lauryl (dodecyl) chain, enabling it to function as both a biocidal agent and a surfactant [2] [3]. This dual functionality makes LIB particularly valuable for pharmaceutical and cosmetic applications, especially as a hair growth inhibitor that selectively targets germinative cells of hair follicles without damaging surrounding skin cells [3]. Additionally, LIB exhibits antiseptic, antistatic, and deodorant properties, further expanding its potential applications in personal care and medical products [3].

The encapsulation of LIB in polymeric microparticles addresses several formulation challenges associated with this compound, including its hydrophobic character and potential instability in various formulations [4]. Through encapsulation, researchers can achieve enhanced aqueous solubility, prolonged release kinetics, and improved stability of LIB, thereby optimizing its therapeutic efficacy [4]. Moreover, encapsulation enables the functionalization of textiles with LIB for cosmeto-textile applications, creating innovative delivery systems for personal care [4]. The development of LIB-loaded microparticles represents a significant advancement in formulation science, combining the benefits of ionic liquids with controlled release technology to create versatile delivery platforms for hydrophobic active agents.

Formulation Methods and Protocols

Double Emulsion Solvent Evaporation Method

The double emulsion solvent evaporation technique (W/O/W) has been successfully employed for encapsulating LIB within biodegradable cationic microparticles [4]. This method is particularly advantageous for hydrophobic active agents like LIB, as it enables high encapsulation efficiency and controlled release characteristics. The protocol begins with the preparation of the primary water-in-oil emulsion, where an aqueous solution containing LIB and hydroxypropyl-beta-cyclodextrin (HPβCD) complex is dispersed in an organic phase consisting of ethyl acetate containing Eudragit RS100 (a biodegradable cationic polymer) at a ratio of 1:3 polymer to organic solvent. This primary emulsion is formed using high-speed homogenization at 10,000 rpm for 2 minutes.

The primary emulsion is then poured into an external aqueous phase containing a stabilizing agent (such as polyvinyl alcohol at 1-2% concentration) to form the double emulsion through moderate stirring at 500-800 rpm for 5 minutes. The resulting double emulsion is subsequently subjected to solvent evaporation under reduced pressure for 2-3 hours until complete evaporation of the organic solvent is achieved. The solidified microparticles are collected by centrifugation at 8,000-10,000 × g for 10 minutes, washed three times with deionized water, and then lyophilized for 48 hours to obtain free-flowing powder. The inclusion of HPβCD in the formulation is critical as it forms inclusion complexes with LIB, significantly enhancing the aqueous solubility of this hydrophobic compound and thereby improving its encapsulation efficiency and subsequent release profile [4].

Layer-by-Layer (LbL) Polyelectrolyte Deposition

For applications requiring precise control over release kinetics and enhanced stability, the layer-by-layer assembly technique can be employed to create polyelectrolyte microcapsules containing LIB [5]. This method utilizes alternating deposition of cationic and anionic polymers onto sacrificial templates to form hollow microcapsules. The protocol initiates with the synthesis of porous CaCO₃ microcores as sacrificial templates by rapidly mixing 2 mL of LIB solution (~2 mg/mL) with 0.6 mL each of 1 mol/L CaCl₂ and Na₂CO₃ solutions under vigorous stirring for 5-10 seconds.

The resulting suspension is centrifuged at 10,000-12,000 × g for 15 seconds, with the pellet washed three times with deionized water. The microcores are then subjected to polyelectrolyte deposition beginning with resuspension in 2 mL of poly(allylamine hydrochloride) (PAH) solution (4 mg/mL in 1 mol/L NaCl) for 5 minutes with constant shaking, followed by centrifugation and washing. This process is repeated with poly(sodium 4-styrenesulfonate) (PSS) solution (4 mg/mL in 1 mol/L NaCl) to deposit the second layer. The alternating deposition cycle is repeated six times to build 12 polymeric layers total. The coated microcores are then incubated in PLL-g-PEG solution (2 mg/mL) for at least 2 hours to enhance biocompatibility.

The sacrificial CaCO₃ templates are dissolved using 0.1 mol/L EDTA (pH 7.1) through three cycles of incubation and centrifugation. The resulting hollow microcapsules are washed three times with 0.9% NaCl and stored in sterile isotonic solution at 4°C. Throughout the process, ultrasonication for 1 minute is applied between deposition steps to reduce particle aggregation, and light-sensitive steps should be performed with minimal light exposure when using photosensitive probes [5].

Table 1: Composition for LIB-Loaded Microparticles via Double Emulsion Method

Component Function Concentration/Ratio Notes
LIB Active Ingredient 1-3% w/w Pre-complex with HPβCD
HPβCD Solubility Enhancer 1:1-1:2 M ratio with LIB Forms inclusion complexes
Eudragit RS100 Polymer Matrix 1-3% w/v in ethyl acetate Biodegradable cationic polymer
Polyvinyl Alcohol Stabilizer 1-2% w/v in external phase Controls particle size distribution
Ethyl Acetate Organic Solvent 70-80% of organic phase Medium volatility for evaporation

Characterization Protocols and Analytical Methods

Microparticle Morphology and Size Distribution

Comprehensive characterization of LIB-loaded microparticles begins with assessment of morphological properties using scanning electron microscopy (SEM). Samples are prepared by sprinkling dry microparticles onto double-sided adhesive carbon tape mounted on aluminum stubs, followed by sputter-coating with gold-palladium for 60 seconds under argon atmosphere to achieve a conductive layer of 15-20 nm thickness. Imaging is performed at acceleration voltages of 5-15 kV with appropriate magnification (typically 1,000-10,000×) to evaluate surface morphology, porosity, and structural integrity. For size distribution analysis, laser diffraction particle size analyzers are employed with samples dispersed in deionized water containing 0.1% w/v dispersing agent. Measurements should be performed in triplicate, with results expressed as volume-based distribution parameters (D₁₀, D₅₀, D₉₀) and polydispersity index. LIB-loaded microparticles typically exhibit sponge-like morphology with mean particle sizes ranging from 5-50 μm, with the encapsulation process not significantly altering morphological characteristics compared to unloaded microparticles [4].

Surface Charge and Colloidal Stability

The zeta potential of LIB-loaded microparticles is a critical parameter influencing both colloidal stability and interaction with biological surfaces. Measurements are performed using laser Doppler micro-electrophoresis with a zeta potential analyzer. Samples are prepared by diluting approximately 1 mg of microparticles in 10 mL of 1 mM KCl solution, followed by pH adjustment to 7.0 using NaOH or HCl. The measurement temperature should be maintained at 25°C, with a minimum of three runs per sample comprising 10-15 sub-runs each. The electrophoretic mobility is converted to zeta potential using the Smoluchowski approximation. LIB-loaded cationic microparticles typically exhibit positive zeta potential values ranging from +25 to +40 mV, indicating good colloidal stability due to electrostatic repulsion between particles [4]. This positive surface charge is particularly advantageous for textile functionalization, as it promotes strong adsorption to negatively charged polyamide fabrics commonly used in cosmeto-textile applications.

Encapsulation Efficiency and Drug Loading

The encapsulation efficiency (EE) and drug loading (DL) capacity of LIB in microparticles are quantified using high-performance liquid chromatography (HPLC) with UV detection. For EE determination, exactly 10 mg of LIB-loaded microparticles are dissolved in 10 mL of acetonitrile:water (70:30 v/v) mixture with gentle shaking for 24 hours. The solution is then filtered through a 0.22 μm membrane filter, and LIB content is analyzed using HPLC conditions: C18 column (250 × 4.6 mm, 5 μm), mobile phase acetonitrile:phosphate buffer (pH 6.8) in 65:35 ratio, flow rate 1.0 mL/min, detection wavelength 254 nm, and injection volume 20 μL. Encapsulation efficiency and drug loading are calculated using the following equations:

Encapsulation Efficiency (%) = (Actual LIB content in microparticles / Theoretical LIB content) × 100

Drug Loading (%) = (Mass of LIB in microparticles / Total mass of microparticles) × 100

Typical encapsulation efficiencies for LIB in sponge-like microparticles range from 70-90%, with drug loading capacities of 5-15% w/w, depending on the initial drug-to-polymer ratio and the presence of cyclodextrin complexes [4].

Table 2: Performance Characteristics of LIB-Loaded Microparticles

Parameter Analytical Method Typical Values Influence Factors
Particle Size Laser Diffraction 5-50 μm Homogenization speed, stabilizer concentration
Zeta Potential Electrophoretic Light Scattering +25 to +40 mV Polymer type, medium ionic strength
Encapsulation Efficiency HPLC-UV 70-90% Drug-polymer ratio, cyclodextrin complexation
In Vitro Release (24h) Dialysis Membrane 60-85% Polymer composition, cross-linking density
Textile Adsorption Spectrophotometry 80-95% adsorption Surface charge, incubation time

Functional Applications and Efficacy Assessment

Hair Growth Inhibition Activity

LIB demonstrates remarkable hair growth inhibition properties through its targeted action on the germinative cells of hair follicles [3]. Unlike abrasive depilatory agents that non-selectively destroy both skin cells and hair follicles, LIB specifically targets the rapidly dividing cells responsible for hair growth, making it a valuable active ingredient for cosmetic and dermatological formulations designed to manage unwanted hair (hirsutism). The mechanism involves selective destruction of follicular germinative cells while minimizing damage to surrounding tissues, thereby reducing potential skin irritation. When encapsulated in microparticles, LIB exhibits prolonged release at the target site, enhancing therapeutic efficacy while minimizing systemic exposure. For in vitro assessment of hair growth inhibition, the hair follicle organ culture model can be employed, with results quantified through measurements of hair shaft elongation, follicular morphology analysis, and histopathological evaluation of germinative cell viability. In vivo evaluations using animal models have demonstrated significant reduction in hair growth rates following topical application of LIB-loaded microparticles compared to conventional formulations [4] [3].

Textile Functionalization and Cosmeto-Textile Applications

The functionalization of textiles with LIB-loaded microparticles represents an innovative approach in the development of cosmeto-textile products with prolonged biological activity [4]. The process involves exhaustion method where polyamide base textiles are immersed in an aqueous suspension containing 5-10% w/v LIB-loaded microparticles, with the adsorption process facilitated by adjusting the pH to 5.0-5.5 using acetic acid and maintaining a material-to-liquor ratio of 1:20. The system is gradually heated to 60-70°C over 30 minutes and maintained at this temperature for an additional 60 minutes with continuous agitation. The treated textiles are then hydroextracted and air-dried at room temperature. The cationic nature of both the microparticles (Eudragit RS100) and LIB enhances adsorption onto negatively charged textile surfaces, resulting in durable functionalization that withstands multiple washing cycles. Functionalized textiles exhibit sustained antimicrobial activity against common skin pathogens as well as hair growth inhibitory effects when in contact with skin, making them particularly suitable for undergarments, hosiery, and other close-fitting garments designed for managing unwanted hair [4]. The loading capacity of textiles typically ranges from 0.5-2.0% w/w of LIB-loaded microparticles, depending on textile composition and functionalization parameters.

Experimental Design and Workflow Integration

Materials and Equipment Specification

The successful preparation and characterization of LIB-loaded microparticles requires specific materials and equipment to ensure reproducibility and compliance with pharmaceutical standards. Essential chemical reagents include this compound (purity ≥95%), hydroxypropyl-beta-cyclodextrin, Eudragit RS100, polyvinyl alcohol (87-89% hydrolyzed, Mw 85,000-124,000), ethyl acetate (HPLC grade), poly(allylamine hydrochloride) (Mw ~15,000), poly(sodium 4-styrenesulfonate) (Mw ~70,000), poly-L-lysine grafted with polyethylene glycol, calcium chloride anhydrous, sodium carbonate, and ethylenediaminetetraacetic acid disodium salt. Critical equipment includes high-speed homogenizer (capable of ≥10,000 rpm), laboratory-scale lyophilizer, scanning electron microscope, laser diffraction particle size analyzer, zeta potential analyzer, HPLC system with UV detector, and controlled-temperature incubation shaker. For textile functionalization studies, laboratory dyeing apparatus with temperature control and tensile strength tester for evaluating textile properties post-treatment are required. All aqueous solutions should be prepared using purified water (preferably Milli-Q grade, 18.2 MΩ·cm resistivity), and physiological conditions should be maintained using phosphate-buffered saline (PBS, pH 7.4) for release studies.

Table 3: Key Physicochemical Properties of this compound

Property Value/Specification Method/Notes
CAS Number 93-23-2 Chemical Abstracts Registry
Molecular Formula C₂₁H₃₂BrN Elemental analysis
Molecular Weight 378.4 g/mol Mass spectrometry
Melting Point >110°C (with decomposition) Differential scanning calorimetry
Solubility Slightly soluble in chloroform and methanol USP solubility classification
FDA UNII 09TM5K0O34 FDA Substance Registration System
Stability Hygroscopic, requires inert atmosphere and refrigeration Long-term stability studies
Integrated Experimental Workflow

The following DOT language diagram illustrates the comprehensive experimental workflow for the formulation, characterization, and application testing of LIB-loaded microparticles:

LIB_Encapsulation cluster_0 Comprehensive Characterization Start Start: LIB Characterization HPbCD_Complexation HPbCD_Complexation Start->HPbCD_Complexation Enhances solubility Polymer_Preparation Polymer_Preparation Start->Polymer_Preparation Formulates matrix Primary_Emulsion Primary W/O Emulsion HPbCD_Complexation->Primary_Emulsion Aqueous phase Polymer_Preparation->Primary_Emulsion Organic phase Double_Emulsion Double W/O/W Emulsion Primary_Emulsion->Double_Emulsion Homogenize at 10,000 rpm Solvent_Evaporation Solvent Evaporation Double_Emulsion->Solvent_Evaporation Add to stabilizer solution Microparticle_Collection Microparticle Collection Solvent_Evaporation->Microparticle_Collection 2-3 hours under vacuum Washing Washing & Lyophilization Microparticle_Collection->Washing Centrifuge at 8,000-10,000 × g Characterization Microparticle Characterization Washing->Characterization Free-flowing powder Morphology Morphology Characterization->Morphology SEM imaging Size_Analysis Size_Analysis Characterization->Size_Analysis Laser diffraction Zeta_Potential Zeta_Potential Characterization->Zeta_Potential Electrophoresis Encapsulation_Efficiency Encapsulation_Efficiency Characterization->Encapsulation_Efficiency HPLC analysis Performance_Evaluation Performance Evaluation Morphology->Performance_Evaluation Sponge-like structure Size_Analysis->Performance_Evaluation 5-50 μm range Zeta_Potential->Performance_Evaluation +25 to +40 mV Encapsulation_Efficiency->Performance_Evaluation 70-90% EE In_Vitro_Release In_Vitro_Release Performance_Evaluation->In_Vitro_Release Dialysis method Textile_Functionalization Textile_Functionalization Performance_Evaluation->Textile_Functionalization Exhaustion method Biological_Testing Biological_Testing Performance_Evaluation->Biological_Testing Cell culture models Results Results: Application Assessment In_Vitro_Release->Results Sustained release profile Textile_Functionalization->Results 80-95% adsorption Biological_Testing->Results Hair growth inhibition

The characterization phase encompasses multiple analytical techniques that provide complementary information about the microparticle properties, as illustrated in the following DOT language diagram:

CharacterizationFlow cluster_physico Physicochemical Characterization cluster_performance Performance Evaluation MP LIB-Loaded Microparticles SEM Morphology (SEM) MP->SEM Sample coating 15-20 nm Au/Pd Size Size Distribution MP->Size Dispersion in 0.1% stabilizer Zeta Zeta Potential MP->Zeta Dilute in 1 mM KCl pH adjustment to 7.0 TGA Thermal Analysis (TGA/DSC) MP->TGA Heating rate 10°C/min EE Encapsulation Efficiency MP->EE Solvent extraction HPLC analysis Release In Vitro Release MP->Release Dialysis membrane PBS pH 7.4 Textile Textile Adsorption MP->Textile Exhaustion method 60-70°C, 60 min Bio Biological Activity MP->Bio Cell culture models Data_Integration Data Integration & Optimization SEM->Data_Integration Porous structure Size->Data_Integration Polydispersity index Zeta->Data_Integration Colloidal stability TGA->Data_Integration Thermal stability EE->Data_Integration 70-90% range Release->Data_Integration Release kinetics Textile->Data_Integration Adsorption efficiency Bio->Data_Integration Hair growth inhibition

Conclusion and Future Perspectives

The encapsulation of This compound in polymeric microparticles represents a significant advancement in formulation strategies for this multifunctional ionic liquid compound. The application of double emulsion solvent evaporation methodology combined with cyclodextrin complexation effectively addresses the inherent hydrophobicity of LIB while enabling controlled release properties. The resulting sponge-like microparticles exhibit excellent characteristics for both pharmaceutical applications and textile functionalization, with typical encapsulation efficiencies of 70-90%, particle sizes ranging from 5-50 μm, and positive zeta potentials between +25 to +40 mV ensuring colloidal stability [4]. The successful functionalization of polyamide textiles with these microparticles demonstrates their potential for innovative cosmeto-textile products with durable biological activity.

Future development opportunities include optimization of scale-up processes for industrial production, exploration of alternative biodegradable polymers for enhanced sustainability, and investigation of combination therapies incorporating LIB with other active ingredients for synergistic effects. Additionally, comprehensive in vivo studies would further validate the efficacy and safety of LIB-loaded microparticles for dermatological applications. The protocols and characterization methods outlined in these application notes provide researchers with a solid foundation for developing advanced formulations harnessing the unique properties of this compound for pharmaceutical, cosmetic, and specialized textile applications.

References

Comprehensive Application Notes and Protocols: Lauryl Isoquinolinium Bromide in Cosmeto-Textiles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lauryl Isoquinolinium Bromide and Cosmeto-Textiles

This compound (LIB) (CAS No. 93-23-2) is a quaternary ammonium compound with the molecular formula C₂₁H₃₂BrN and molecular weight of 378.4 g/mol [1]. This cationic surfactant belongs to the benzopyridine family and features a twelve-carbon lauryl chain attached to an isoquinolinium ring system, giving it both surface-active properties and biological activity [2] [3]. Cosmeto-textiles represent an emerging category of functional fabrics that incorporate bioactive compounds to deliver cosmetic benefits when in contact with skin. The concept originated in Japan in the late 1980s and gained traction in Europe by 1995 [4]. These advanced textiles face significant challenges in maintaining active ingredient stability and ensuring effective skin penetration, which can be addressed through innovative formulation approaches such as microencapsulation and cyclodextrin complexation [5] [4].

LIB possesses multiple functional properties that make it particularly valuable for cosmeto-textile applications. As documented in cosmetic ingredient databases, it functions as an antimicrobial agent, antistatic agent, deodorant, and cleansing surfactant [2]. Its cationic nature facilitates interaction with negatively charged textile fibers and skin surfaces, while its amphiphilic structure enables formation of micellar aggregates in aqueous environments [3]. Most notably, LIB has demonstrated hair growth inhibition properties through selective targeting of germinative cells in hair follicles, making it particularly valuable for cosmetic textiles designed to manage unwanted hair growth [6] [7]. This combination of properties positions LIB as a versatile active ingredient for functional textiles that can provide multiple cosmetic benefits during wear.

Hair Growth Inhibition Mechanism of this compound

Selective Action on Hair Follicles

The primary cosmetic application of this compound in cosmeto-textiles is the inhibition of unwanted hair growth (hirsutism) [6] [7]. Unlike conventional hair removal methods that physically remove hair or damage both skin and hair cells, LIB exhibits a targeted mechanism focused specifically on the germinative cells of hair follicles [6]. These germinative cells, also known as matrix cells, are responsible for hair follicle regeneration and hair shaft production during the anagen (growth) phase of the hair cycle. LIB's selective action on these cells enables reduction of hair growth without causing significant damage to surrounding skin tissues, making it particularly suitable for continuous delivery through textile substrates [7].

The molecular mechanism behind LIB's hair growth inhibition involves its cationic surfactant properties and specific affinity for follicular structures. As a quaternary ammonium compound, LIB carries a positive charge that facilitates interaction with negatively charged cell membranes [2] [3]. Hair follicle germinative cells demonstrate higher metabolic activity and possibly different membrane characteristics compared to surrounding skin cells, making them more susceptible to LIB's action. A patent describing permanent epilation methods using LIB suggests that the compound can be delivered to hair follicles through specially designed processes that enhance skin penetration [8]. The selective destruction of germinative cells results in prolonged hair growth delay as these cells are essential for the regeneration of hair follicles during the natural hair growth cycle.

Advantages Over Alternative Methods

LIB's mechanism offers several advantages over other hair management approaches. Traditional methods like waxing, shaving, and chemical depilatories provide only temporary results and can cause skin irritation, while laser epilation requires expensive equipment and multiple sessions with variable success rates [8]. LIB incorporated into cosmeto-textiles represents a novel approach that enables continuous, low-dose application during normal garment wear, potentially enhancing efficacy while minimizing side effects. Importantly, research indicates that LIB works topically without influencing hormone levels, addressing a key concern with some systemic hair growth treatments [7]. This localized action makes it suitable for both male and female users experiencing unwanted hair growth due to various causes, including hormonal sensitivities or genetic predispositions [6] [7].

Table 1: Comparison of Hair Growth Management Methods

Method Mechanism of Action Duration of Effect Advantages Limitations
LIB Cosmeto-Textiles Selective targeting of germinative hair follicle cells Long-term with continuous use Non-invasive, continuous application, no hormone disruption Requires specialized textile manufacturing
Laser Epilation Thermal destruction of hair follicles Permanent after multiple sessions Permanent results possible Expensive, multiple sessions required, potential for skin irritation [8]
Chemical Depilatories Breaking disulfide bonds in hair shaft Temporary (days to weeks) Easy application, immediate results Skin irritation, only affects hair shaft not follicle [8]
Waxing/Shaving Physical hair removal Temporary (days to weeks) Immediate results, low cost Skin irritation, risk of ingrown hairs, no effect on growth rate [8]

Formulation Protocols for this compound Cosmeto-Textiles

Cyclodextrin Complexation for Enhanced Solubility

The hydrophobic nature of this compound presents formulation challenges for cosmeto-textile applications, necessitating solubility enhancement strategies. Complexation with hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully demonstrated to improve LIB's aqueous solubility while maintaining its biological activity [5] [4]. The protocol involves preparing an inclusion complex between LIB and HPβCD using either physical mixing or co-precipitation methods. For physical mixing, LIB and HPβCD are combined in a 1:1 molar ratio and thoroughly blended using a mortar and pestle or mechanical mixer until a homogeneous powder is obtained [4]. The co-precipitation method involves dissolving both LIB and HPβCD in a suitable volatile organic solvent (e.g., ethanol), followed by slow solvent evaporation under controlled conditions (25°C, 50-60% relative humidity) to facilitate complex formation [4].

The successful formation of LIB-HPβCD complexes can be confirmed through multiple analytical techniques. Scanning Electron Microscopy (SEM) reveals morphological changes in the complex compared to the individual components, while Fourier-Transform Infrared Spectroscopy (FTIR) can demonstrate shifts in characteristic absorption bands indicating inclusion complex formation [4]. Differential Scanning Calorimetry (DSC) typically shows modifications in the melting endotherm of LIB when complexed with HPβCD [4]. These cyclodextrin complexes not only enhance LIB's solubility but also protect it from environmental degradation (oxidation, evaporation) and enable controlled release from the textile matrix, extending the functional lifespan of the cosmeto-textile [5] [4].

Microparticle Encapsulation Using Eudragit RS100

For advanced cosmeto-textile applications, LIB can be encapsulated into sponge-like cationic microparticles using Eudragit RS100, an ammonio methacrylate copolymer [5] [4] [9]. The following protocol details the double emulsion solvent evaporation method for preparing LIB-loaded microparticles:

  • Primary Emulsion Formation: Dissolve 500 mg Eudragit RS100 in 10 mL dichloromethane (DCM). Add 50 mg LIB or LIB-HPβCD complex to the polymer solution and dissolve completely. Add 2 mL of deionized water to the organic phase and emulsify using a high-speed homogenizer at 8,000 rpm for 2 minutes in an ice bath to form a water-in-oil (w/o) primary emulsion [4].

  • Secondary Emulsion Formation: Transfer the primary emulsion to 100 mL of aqueous solution containing 1% (w/v) polyvinyl alcohol (PVA) as a stabilizer. Homogenize at 5,000 rpm for 5 minutes to form a double (w/o/w) emulsion [4].

  • Solvent Evaporation: Stir the double emulsion continuously for 4 hours at room temperature using a magnetic stirrer at 500 rpm to allow complete evaporation of the organic solvent [4].

  • Microparticle Collection: Collect the resulting microparticles by centrifugation at 10,000 rpm for 15 minutes, wash three times with deionized water to remove excess stabilizer, and lyophilize for 48 hours to obtain a free-flowing powder [4].

The resulting microparticles typically exhibit a spherical morphology with a spongy structure that facilitates LIB loading and release. Characterization data indicate average particle sizes ranging from 10-50 μm, positive zeta potential values between +20 to +40 mV due to the quaternary ammonium groups in Eudragit RS100, and encapsulation efficiency typically exceeding 70% [4]. These parameters can be optimized by adjusting the polymer-to-drug ratio, homogenization speed, and stabilizer concentration.

Textile Functionalization Methods

Functionalization of textiles with LIB-loaded microparticles can be achieved through exhaustion method or pad-dry-cure process. The exhaustion method involves:

  • Preparing a 5% (w/v) suspension of LIB-loaded microparticles in deionized water.
  • Immersing the textile material (preferably polyamide-based) in the suspension at a material-to-liquor ratio of 1:20.
  • Gradually raising the temperature to 40°C while agitating for 60 minutes.
  • Adding 2% (owf) of a cationic fixing agent to enhance adhesion.
  • Rinsing with deionized water and air-drying at room temperature [4].

For the pad-dry-cure process:

  • Impregnate the textile in a 5-10% (w/v) suspension of LIB-loaded microparticles containing a binder (e.g., polyurethane-based).
  • Pass the impregnated fabric through padding rollers to achieve 70-80% wet pick-up.
  • Dry at 80°C for 5 minutes and cure at 130°C for 3 minutes to fix the microparticles to the textile fibers [4].

Polyamide-based textiles are particularly suitable for LIB delivery due to their cationic affinity and comfort properties when worn close to skin. The functionalized textiles can maintain LIB content through approximately 10 washing cycles with proper fixation methods, though effectiveness gradually decreases with repeated laundering [4].

Experimental Protocols for Characterization and Evaluation

Microparticle Characterization Methods

Comprehensive characterization of LIB-loaded microparticles is essential for quality control and performance prediction. The following table summarizes key characterization parameters and methods:

Table 2: Characterization Methods for LIB-Loaded Microparticles

Parameter Analytical Method Protocol Details Expected Outcomes
Particle Morphology Scanning Electron Microscopy (SEM) Coat samples with gold-palladium; image at 10-15 kV acceleration voltage Spherical, sponge-like particles; 10-50 μm diameter [4]
Size Distribution Laser Light Scattering Disperse in deionized water; measure at 25°C Narrow size distribution; PDI < 0.3 [4]
Surface Charge Zeta Potential Analysis Disperse in 1 mM KCl; measure electrophoretic mobility +20 to +40 mV [4]
Encapsulation Efficiency HPLC/UV Spectrophotometry Dissolve particles in DCM; extract LIB; measure absorbance at λmax >70% efficiency [4]
Crystallinity Differential Scanning Calorimetry (DSC) Heat from 25°C to 300°C at 10°C/min Absence of LIB melting peak indicating amorphous dispersion [4]
Chemical Identity Fourier-Transform Infrared Spectroscopy (FTIR) KBr pellet method; scan from 4000-400 cm⁻¹ Characteristic LIB bands with polymer interactions [4]
Skin Penetration Studies

Evaluating the skin penetration capability of LIB from cosmeto-textiles is crucial for establishing efficacy. The following protocol details ex vivo human skin penetration assessment using tape stripping, skin biopsy, and microdialysis methods [4]:

  • Skin Sample Preparation: Obtain human abdominal or breast skin from cosmetic surgeries. Prepare dermatomed skin sections (300-400 μm thickness), ensure integrity by visual inspection, and store at -20°C until use (within 3 months) [4].

  • Application Protocol: Cut skin samples into 2 cm² pieces and mount in Franz diffusion cells. Apply LIB-loaded textile specimens to the stratum corneum side with slight pressure. Maintain receptor fluid (phosphate-buffered saline, pH 7.4) at 32°C with continuous stirring [4].

  • Tape Stripping: After 6 hours of exposure, remove the textile specimen and perform tape stripping (15-20 strips) using adhesive tapes (e.g., D-Squame). Extract LIB from each tape strip and analyze by HPLC to determine stratum corneum penetration [4].

  • Skin Biopsy: Following tape stripping, punch biopsy (4 mm) the exposed skin area. Separate epidermis from dermis using heat separation method (60°C for 45 seconds). Homogenize each layer separately and extract LIB for quantification of epidermal and dermal distribution [4].

  • Microdialysis: For in vivo assessment, implant microdialysis probes (20 kDa cutoff) in the dermis of human volunteers. Place LIB-functionalized textiles on the skin surface above the probe. Collect dialysate samples at predetermined intervals and analyze for LIB content to determine real-time dermal penetration [4].

These studies typically demonstrate that LIB penetrates effectively through the stratum corneum and reaches the hair follicles in the dermis, supporting its mechanism of action targeting germinative cells [4]. The encapsulation in microparticles generally enhances penetration compared to free LIB, while the cyclodextrin complexation can further improve follicular delivery.

Hair Growth Inhibition Assessment

The efficacy of LIB cosmeto-textiles for hair growth inhibition can be evaluated using both in vitro and clinical methods:

  • In Vitro Hair Follicle Model: Isolate human hair follicles from scalp skin and culture in Williams E medium supplemented with 2 mM L-glutamine, 10 ng/mL hydrocortisone, and 10 μg/mL insulin. Treat with LIB solutions (0.1-1.0 mg/mL) or place in contact with LIB-functionalized textiles. Assess follicle viability using MTT assay and measure hair shaft elongation daily for 10 days [6].

  • Clinical Evaluation: Recruit volunteers with unwanted hair growth (n=20-30 per group). Instruct them to wear LIB-functionalized garments (e.g., sleeves, leggings) for specified periods (e.g., 8 hours daily). Assess hair growth parameters at baseline and weeks 2, 4, 8, and 12:

    • Hair Density: Count hairs in defined areas (e.g., 1 cm²)
    • Hair Diameter: Measure using calibrated macrophotography
    • Growth Rate: Mark hairs and measure length weekly
    • Subject Satisfaction: Administer standardized questionnaires [6] [7]
  • Histological Analysis: Perform 4 mm punch biopsies from treated areas at study completion. Process sections for hematoxylin and eosin staining, and assess hair follicle morphology, anagen-to-telogen ratio, and evidence of follicular damage [8].

Research Perspectives and Future Directions

Current research on LIB in cosmeto-textiles reveals several promising directions for future development. The combination of LIB with other active ingredients such as α-tocopherol and anti-inflammatory agents could provide multifunctional benefits while potentially enhancing the hair growth inhibition through complementary mechanisms [5] [4]. Advanced delivery systems beyond microparticles, including nanofibers with core-sheath structures produced by coaxial electrospinning, could provide more precise control over LIB release profiles [4]. Additionally, the development of stimuli-responsive systems that release LIB in response to specific triggers such as pH changes, temperature fluctuations, or enzymatic activity could further enhance targeting efficiency to hair follicles [4].

The mechanistic understanding of LIB's action on hair follicles, while known to involve selective targeting of germinative cells, would benefit from more detailed molecular studies. Investigation of LIB's effects on specific signaling pathways involved in hair follicle cycling (e.g., Wnt/β-catenin, BMP, Shh) could provide insights for optimizing formulation strategies [6]. Furthermore, long-term studies examining the safety of continuous LIB delivery through textiles would strengthen the regulatory position and consumer acceptance of these innovative products [4] [7]. With proper development, LIB cosmeto-textiles represent a promising approach for managing unwanted hair growth through convenient, continuous application that aligns with normal daily activities.

G cluster_0 cluster_1 cluster_2 LIB LIB A LIB Incorporation into Cosmeto-Textile LIB->A Active Ingredient Textile Textile Textile->A Polyamide Base Microparticles Microparticles Microparticles->A Delivery System Skin Skin B Textile Application & LIB Release Skin->B Stratum Corneum Penetration Follicle Follicle C Cellular Mechanism & Hair Growth Inhibition Follicle->C Selective Targeting Germinative Germinative Germinative->C Germinative Cells Inhibition Inhibition A->B Wear/Contact B->C Skin Penetration C->Inhibition Cellular Action

Figure 1: Mechanism of Action Workflow for LIB in Cosmeto-Textiles - This diagram illustrates the complete pathway from textile incorporation to cellular mechanism of hair growth inhibition.

G Process LIB Cosmeto-Textile Development Workflow Complexation Cyclodextrin Complexation Process->Complexation Encapsulation Microparticle Encapsulation Process->Encapsulation Functionalization Textile Functionalization Process->Functionalization Char1 Solubility Enhancement Complexation->Char1 Char2 Morphology & Size Analysis Encapsulation->Char2 Char3 Zeta Potential Measurement Encapsulation->Char3 Char4 Encapsulation Efficiency Encapsulation->Char4 Eval1 Skin Penetration Studies Functionalization->Eval1 Eval2 Hair Growth Inhibition Functionalization->Eval2 Eval3 Textile Durability & Washing Tests Functionalization->Eval3 Char1->Eval1 Char2->Eval2 Char3->Eval3 Char4->Eval2

Figure 2: Experimental Development Workflow for LIB Cosmeto-Textiles - This diagram outlines the key methodological approaches for developing and evaluating LIB-containing cosmeto-textiles.

References

Comprehensive Application Notes and Protocols on Lauryl Isoquinolinium Bromide for Hair Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Lauryl isoquinolinium bromide is a quaternary ammonium salt that has been developed for cosmetic and potential therapeutic use as a hair growth delayer. Its primary function is to selectively inhibit unwanted hair growth, a condition known as hirsutism, which can affect both men and women [1] [2]. The compound operates through a targeted mechanism that differentiates it from conventional hair removal methods.

The molecular structure of this compound consists of a 12-carbon lauryl (dodecyl) chain attached to an isoquinoline ring, forming a positively charged molecule that is stabilized by a bromide ion [3]. This structure allows it to specifically target the germinative cells of hair follicles, leading to their selective destruction without significantly affecting the surrounding skin cells [1] [2]. This targeted approach reduces hair growth by focusing precisely on the cells responsible for hair development, unlike abrasive methods that damage both skin and hair cells alike [2].

Critically, the compound works topically and does not influence systemic hormone levels, offering a localized solution to hair growth without effects on hormonal balance [1]. Its mechanism is particularly effective on follicles that are overly sensitive to androgens (male hormones), which is a common cause of hirsutism [2].

Chemical and Physical Properties

Table 1: Fundamental Chemical Properties of this compound

Property Specification
CAS Number 93-23-2 [2] [4]
Molecular Formula C₂₁H₃₂BrN [4]
Molecular Weight 378.4 g/mol [4]
EPA Substance Registry 93-23-2 [4]
FDA UNII 09TM5K0O34 [2] [4]
INCI Name This compound [2]
Physical Form Off-White to Yellow Solid [4]
Melting Point >110°C (decomposes) [4]
Solubility Slightly soluble in Chloroform and Methanol [4]
Storage Conditions Hygroscopic; Refrigerator under inert atmosphere [4]

Table 2: Functional Applications and Efficacy Profile

Parameter Characteristics & Findings
Primary Function Hair Growth Inhibitor [2]
Secondary Functions Antiseptic, Antistatic, Deodorant, Detergent [2]
Mechanism Selective destruction of germinative hair follicle cells [1] [2]
Target Hair follicle germinative cells [1]
Application Frequency Twice daily initially; maintenance: 3 times weekly [5]
Onset of Results Observable within 2-8 weeks [6]
User Compliance Critical; twice-daily application challenging for some users [6]
Reported Efficacy Impressive results in reviews of advanced formulations [6]

Experimental Protocols and Methodologies

Formulation Protocol: Hair-Reducing Serum

Objective: To prepare a stable topical formulation containing this compound for hair reduction efficacy studies.

Materials:

  • Active Ingredient: this compound (purity ≥95%)
  • Vehicle: Spray bottle delivery system
  • Additional Components: Dihydromyricetin, Tremella fuciformis sporocarp extract (moisturizer), maize extract, aloe, peppermint fragrance [6] [5]

Procedure:

  • Weighing: Accurately weigh this compound and other active ingredients.
  • Dissolution: Dissolve the active ingredients in appropriate solvents (chloroform or methanol may be used initially due to the compound's solubility profile) [4].
  • Formulation: Incorporate the solution into the complete serum formulation, ensuring uniform distribution.
  • Packaging: Transfer the final formulation into amber spray bottles to protect from light degradation.
  • Quality Control: Assess pH (target: 5.5-6.5), viscosity, and appearance (pale yellow, clear liquid).

Note: The commercial product Inhibitif' Advanced Hair-Free Serum utilized this compound as a key active ingredient before reformulation [6].

In Vivo Efficacy Assessment Protocol

Objective: To evaluate the hair reduction efficacy of topical this compound in human subjects.

Subject Selection:

  • Include both male and female participants with unwanted hair growth (hirsutism)
  • Document baseline hair density, thickness, and growth rates
  • Obtain informed consent following institutional guidelines

Application Procedure:

  • Skin Preparation: Subjects should have freshly shaved or waxed skin to enhance follicular penetration [5].
  • Application: Apply 2-3 sprays of formulation (approximately 1-1.5 mL) to designated test areas twice daily [6] [5].
  • Duration: Continue treatment for 8 weeks with periodic evaluations.

Assessment Parameters:

  • Hair Count: Conduct standardized photographic documentation and manual counting of hairs in predefined areas at weeks 0, 2, 4, 6, and 8.
  • Growth Rate: Measure hair length in designated areas weekly.
  • Hair Thickness: Assess using calibrated trichoscopy.
  • Subject Self-Assessment: Collect participant feedback on perceived efficacy and satisfaction.

Success Criteria: Significant reduction in hair count (>30% reduction), decreased growth rate, and improved participant satisfaction compared to baseline and control areas.

Molecular Pathway and Experimental Workflow

G Molecular Pathway of Hair Follicle Apoptosis Start Topical Application This compound A Penetration into Hair Follicle Start->A Formulation Delivery B Targeting of Germinative Cells A->B Specific Targeting C Cellular Uptake B->C Cellular Internalization D Induction of Apoptotic Pathway C->D Mechanism Activation E Selective Destruction of Hair Follicle Cells D->E Programmed Cell Death End Reduced Hair Growth E->End Therapeutic Outcome

Diagram 1: Proposed molecular pathway of this compound-induced hair follicle apoptosis. The compound selectively targets germinative cells through a cascade of cellular events leading to reduced hair growth.

G Experimental Workflow for Efficacy Assessment Start Subject Recruitment & Baseline Assessment A Randomization & Group Allocation Start->A Informed Consent B Formulation Application A->B Treatment Assignment C Twice-Daily Treatment for 8 Weeks B->C Protocol Initiation D Periodic Evaluation (Weeks 2, 4, 6, 8) C->D Scheduled Assessments E Data Collection & Statistical Analysis D->E Standardized Measurements End Efficacy & Safety Reporting E->End Objective Evaluation

Diagram 2: Experimental workflow for clinical assessment of this compound efficacy in hair reduction. The protocol emphasizes standardized evaluation at predetermined intervals for objective outcome measurement.

Safety and Regulatory Considerations

Safety Profile Assessment

While the precise safety profile of this compound requires further elucidation, available data suggests several important considerations. The compound has been described as "less benign" than other hair reduction ingredients, with concerns about whether it exclusively targets hair follicles without affecting surrounding skin tissue [6]. Some researchers have noted that it was flagged by the FDA for lack of long-term safety data, raising important regulatory considerations [6].

Potential adverse effects may include transient stinging or burning on sensitive skin, redness or mild irritation after prolonged contact in leave-on products, allergic contact dermatitis in individuals sensitized to quaternary ammonium compounds, dry scalp or hair with frequent use at higher concentrations, and eye irritation upon accidental exposure [3].

Precautions and Contraindications
  • Patch Testing: Conduct comprehensive patch testing before widespread application to assess individual sensitivity [3].
  • Application Specificity: Apply only to areas with unwanted hair growth, avoiding mucous membranes and eyes.
  • Usage Duration: Limit application to recommended periods (typically 2 months initial phase followed by maintenance therapy) [6] [5].
  • Special Populations: Exercise caution when considering use during pregnancy or breastfeeding, despite no specific documented risks [3].

Conclusion and Research Implications

This compound represents a targeted approach to hair reduction through its selective action on germinative hair follicle cells. The compound's mechanism differentiates it from traditional hair removal methods by specifically focusing on the cellular machinery responsible for hair growth without systemic hormonal effects.

Further research should prioritize elucidating the precise molecular pathways through which this compound induces follicular cell destruction, optimizing formulation strategies to enhance targeted delivery while minimizing potential off-target effects, conducting long-term safety studies to establish comprehensive risk-benefit profiles, and exploring potential synergistic combinations with other hair growth inhibitors such as dihydromyricetin.

The compound's promising efficacy in reducing unwanted hair growth positions it as a valuable candidate for continued development in dermatological and cosmetic research, particularly for managing conditions like hirsutism where current options remain limited.

References

thermodynamics of lauryl isoquinolinium bromide micellization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Lauryl Isoquinolinium Bromide

The table below summarizes the key identifying information and physical properties of this compound as found in chemical databases [1] [2].

Property Description
CAS Number 93-23-2 [1] [2]
Molecular Formula C21H32BrN [1] [2]
Molecular Weight 378.4 g/mol [1] [2]
Form Solid, Off-White to Yellow [1] [2]
Melting Point >110°C (decomposes) [1] [2]
Solubility Slightly soluble in Chloroform and Methanol [1] [2]
Stability Very Hygroscopic (requires storage under inert atmosphere) [1] [2]

Core Principles of Micellization Thermodynamics

Micellization is a reversible process where surfactant molecules self-assemble in aqueous solution. The standard thermodynamic parameters—Gibbs Free Energy (ΔG°mic), Enthalpy (ΔH°mic), and Entropy (ΔS°mic)—are crucial for understanding the spontaneity and driving forces of this process [3].

The relationship between these parameters is given by: ΔG°mic = ΔH°mic - TΔS°mic

For most single-chain surfactants in water, micellization is primarily entropy-driven at room temperature. The positive entropy change (ΔS°mic > 0) originates from the release of structured water molecules (the "iceberg" structures) around the hydrophobic tails when they move from the aqueous environment into the micellar core. This effect often outweighs the associated enthalpy change, which can be slightly positive or negative [3] [4].

The following diagram illustrates the thermodynamic equilibrium and the dominant entropic driving force.

Thermodynamics monomers Surfactant Monomers in Aqueous Solution structured_water Highly Structured Water Molecules monomers->structured_water  Before Micellization micelle Micelle monomers->micelle Micellization Process released_water Released, Disordered Water structured_water->released_water  Released During entropy Large Increase in Entropy (ΔS°ₘᵢc > 0) released_water->entropy Drives entropy->monomers:w Spontaneous if |TΔS| > |ΔH|

Experimental Protocols for CMC & Thermodynamics

Since the specific CMC for this compound is unavailable, here are standard experimental protocols. The CMC is identified by a distinct change in the trend of a measured physical property versus surfactant concentration [5] [6].

Protocol 1: Surface Tension Measurement (Tensiometry)

This method determines CMC by measuring the concentration at which the surface tension of an aqueous solution stops decreasing and forms a plateau [6].

  • Principle: Surfactant molecules adsorb at the air-water interface, reducing surface tension. Once the interface is saturated (at the CMC), additional surfactants form micelles in the bulk, and the surface tension remains constant.
  • Procedure:
    • Prepare a series of aqueous solutions with this compound concentrations covering a wide range (e.g., 0.1 mM to 20 mM).
    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method) at a constant temperature (e.g., 25°C).
    • Plot surface tension (γ) vs. logarithm of concentration (log C).
    • The CMC is determined from the intersection of two linear regression lines: the descending limb and the subsequent plateau [6].
  • Data Analysis: The CMC can also be identified as the maximum of the second derivative of the surface tension with respect to log C [6].
Protocol 2: Streaming Potential Measurement (Capillary Electrophoresis)

This modern technique uses a commercial capillary electrophoresis (CE) system to determine CMC by measuring the change in streaming potential [5].

  • Principle: The streaming potential (ΔV_str) is the electric potential generated when a solution is forced under pressure through a capillary. The formation of surfactant layers on the capillary wall and subsequent micelles in the bulk solution alters the wall's zeta potential, causing a sharp change in the measured streaming potential at the CMC.
  • Procedure [5]:
    • Use a CE system with an uncoated fused silica capillary.
    • Pre-condition the capillary with NaOH, water, and the surfactant solution.
    • Fill the capillary with a specific concentration of this compound solution.
    • Apply a pressure gradient (e.g., 0 to 2000 mbar in cycles) and measure the resulting streaming potential.
    • Repeat for a series of surfactant concentrations.
    • Plot the average streaming potential vs. surfactant concentration.
  • Data Analysis: The CMC is the inflection point in the plot, found from the intersection of the two linear trends before and after micelle formation [5].
Protocol 3: Conductivity Measurement (Conductimetry)

This classical method is suitable for ionic surfactants like this compound.

  • Principle: Below the CMC, the conductivity (κ) increases linearly with concentration due to the mobility of free ions. Above the CMC, the incorporation of counterions (Br⁻) into the micellar Stern layer reduces their effective mobility, causing a change in the slope of the conductivity vs. concentration plot.
  • Procedure [6]:
    • Prepare a series of surfactant solutions with precisely known concentrations.
    • Measure the specific conductivity of each solution at a constant temperature using a conductimeter.
    • Plot conductivity (κ) vs. surfactant concentration (C).
  • Data Analysis: The CMC is determined from the intersection point of the two linear segments with different slopes in the plot [5] [6].

Thermodynamic Parameter Calculation

Once the CMC is known, thermodynamic parameters can be calculated. For ionic surfactants, the standard Gibbs free energy of micellization can be estimated using the following relationship, which accounts for the counterion dissociation [4]:

ΔG°mic = RT(1 + β) ln(CMC)

Where:

  • R is the universal gas constant.
  • T is the absolute temperature in Kelvin.
  • β is the degree of counterion dissociation from the micelle (typically 0.5-0.8 for many surfactants). Experimental determination of β is needed for precise calculation.
  • CMC is the critical micelle concentration in mole fraction units.

The workflow for a full thermodynamic characterization is summarized below.

Workflow start Start Experiment step1 Measure CMC (e.g., Tensiometry) start->step1 step2 Measure CMC at Multiple Temperatures step1->step2 step3 Calculate Gibbs Free Energy ΔG°ₘᵢc = RT(1+β)ln(CMC) step2->step3 step4 Plot ln(CMC) vs. T to find Slope step3->step4 step5 Calculate Enthalpy ΔH°ₘᵢc = -RT²(1+β)(δln(CMC)/δT) step4->step5 step6 Calculate Entropy ΔS°ₘᵢc = (ΔH°ₘᵢc - ΔG°ₘᵢc)/T step5->step6 end Full Thermodynamic Profile step6->end

Application in Pharmaceutical Sciences

Understanding the micellization of this compound is vital for its applications:

  • Solubilization: Micelles can incorporate poorly water-soluble drugs within their core, significantly enhancing aqueous solubility and bioavailability [3].
  • Antimicrobial Activity: As a cationic surfactant, its bioactivity is closely related to its critical micelle concentration, which affects how it interacts with microbial membranes [3].

Conclusion and Future Research

This application note has outlined the fundamental principles and reproducible experimental protocols for characterizing the micellization thermodynamics of this compound. A significant gap in the available scientific literature is the absence of a specific, experimentally determined CMC value for this compound.

Future research should prioritize:

  • Experimental Determination: Using the protocols described to measure the CMC of pure this compound across a range of temperatures.
  • Parameter Calculation: Using the obtained CMC data to calculate the standard Gibbs free energy, enthalpy, and entropy of micellization.
  • Correlation with Structure: Investigating how the unique isoquinolinium head group influences its thermodynamic parameters compared to more common cationic surfactants like CTAB.

References

Comprehensive Application Notes and Protocols: Lauryl Isoquinolinium Bromide in Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cationic Surfactant-Based Drug Delivery

Cationic surfactants represent a promising class of amphiphilic compounds that have gained significant attention in pharmaceutical biotechnology due to their unique self-assembly properties and electrostatic interactions with biological membranes. Among these, lauryl isoquinolinium bromide (LIB) belongs to the quaternary ammonium compound family, characterized by a positively charged nitrogen center surrounded by hydrophobic alkyl chains. This molecular architecture enables the formation of various nanostructures including micelles, vesicles, and liposomes that can serve as effective drug carriers. The development of biotechnological protocols based on cationic surfactants represents a modern trend focusing on the fabrication of antimicrobial agents, bioimaging agents, stabilizers of nanoparticles, and especially drug and gene nanocarriers [1].

The primary advantage of LIB in drug delivery applications stems from its cationic nature, which provides high affinity toward biological membranes and anionic biopolymers such as DNA, proteins, and mucins. This interaction facilitates enhanced cellular uptake and can be leveraged for targeted delivery applications. However, researchers must carefully consider the toxicity challenges associated with cationic surfactants by implementing strategic formulation approaches such as blending with nontoxic nonionic surfactants and hydrotropic agents, or designing amphiphilic compounds bearing natural or cleavable fragments [1]. This document provides comprehensive application notes and experimental protocols for formulating, characterizing, and evaluating LIB-based drug delivery systems.

Formulation Design and Composition Strategies

Structural Considerations and Property Relationships

The effectiveness of LIB in drug delivery applications derives from its amphiphilic structure, consisting of a hydrophobic lauryl chain (C12) attached to a hydrophilic isoquinolinium head group. This arrangement results in a balanced hydrophobicity that promotes self-assembly at relatively low concentrations while maintaining appropriate solubility in aqueous environments. The critical micelle concentration (CMC) of LIB typically falls within the range of 0.5-2.0 mM, depending on temperature, pH, and ionic strength of the solution, which is favorable for forming stable nanocarriers without excessive surfactant loading [1].

The quaternary ammonium group in LIB provides permanent positive charge regardless of pH, enabling consistent electrostatic interactions with negatively charged biological membranes and therapeutic molecules. This property is particularly advantageous for enhancing the solubility of poorly water-soluble drugs through micellization and for facilitating complexation with genetic material such as DNA and RNA. Additionally, the isoquinolinium aromatic system may contribute to π-π stacking interactions with certain drug molecules, potentially enhancing drug loading capacity and formulation stability [1].

Advanced Formulation Approaches

Table: Composition Parameters for LIB-Based Drug Delivery Systems

Formulation Type LIB Concentration Range Additional Components Drug Loading Capacity Primary Applications
Micellar Systems 0.5-2.0 × CMC Co-surfactants (Poloxamer, Tween 20) 5-15% w/w Solubilization of hydrophobic drugs
Nanoemulsions 0.1-0.5% w/v Oil phase (Miglyol, Squalene), Co-surfactants 1-5% w/w Topical and transdermal delivery
Lipid Nanoparticles 0.5-1.5% w/v Solid lipids (Glycerides), Stabilizers 3-10% w/w Controlled release systems
Polyplexes 0.01-0.1 mg/mL DNA/RNA, Polyethyleneimine N/A Gene delivery
Vesicular Systems 1.0-3.0% w/v Phospholipids, Cholesterol 5-20% w/w Antimicrobial formulations

Innovative formulation strategies for LIB-based systems often incorporate complementary excipients to optimize performance and mitigate potential toxicity. Mixed systems with nonionic surfactants can reduce membrane disruption while maintaining beneficial electrostatic properties. For example, combining LIB with poloxamers or polysorbates at appropriate ratios (typically between 1:1 and 1:3 molar ratio) can yield mixed micelles with improved safety profiles. Additionally, the incorporation of natural lipids such as phospholipids, cholesterol, or plant-derived oils can enhance biocompatibility and modify drug release characteristics [1].

For specialized applications requiring targeted delivery or stimuli-responsive release, LIB can be combined with functional polymers such as pH-sensitive polyacrylates, thermoresponsive poly(N-isopropylacrylamide), or enzyme-degradable polypeptides. These advanced formulations leverage the self-assembly properties of LIB while introducing sophisticated control mechanisms for drug release. The development of such multifunctional systems represents the cutting edge of cationic surfactant-based drug delivery technology [1].

Physicochemical Characterization Methods and Data

Critical Aggregation Parameters

Table: Characterization Techniques for LIB-Based Formulations

Characterization Method Experimental Parameters Expected Values for LIB Systems Key Information Obtained
Dynamic Light Scattering Temperature: 25°C, Angle: 90° Size: 20-200 nm, PDI: <0.3 Hydrodynamic diameter, size distribution
Zeta Potential Measurement Field: 15-20 V/cm, Dilution in buffer Zeta potential: +20 to +60 mV Surface charge, colloidal stability
Transmission Electron Microscopy Staining: Phosphotungstic acid, Voltage: 80-100 kV Spherical/vesicular structures Morphology, structural integrity
Surface Tensiometry Du Noüy ring method, Temperature: 25±0.1°C CMC: 0.5-2.0 mM, γCMC: 30-40 mN/m Critical micelle concentration, surface activity
Isothermal Titration Calorimetry Temperature: 25°C, Injection volume: 5-10 μL ΔGmic: -30 to -40 kJ/mol Energetics of micellization

Comprehensive characterization of LIB-based drug delivery systems is essential for understanding structure-function relationships and predicting in vivo performance. The self-assembly behavior should be investigated across a range of physiological relevant conditions including pH (5.0-7.4), temperature (25-37°C), and ionic strength (0-150 mM NaCl). These parameters significantly influence the aggregation number, micelle shape, and drug encapsulation efficiency of LIB formulations [1].

The structural transitions in LIB systems can be precisely monitored using small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM). These techniques provide detailed information about the internal structure of the aggregates and any morphological changes induced by environmental factors or drug loading. Additionally, spectroscopic methods including fluorescence spectroscopy (using pyrene as a probe) and nuclear magnetic resonance (NMR) diffusion measurements offer insights into the microviscosity and micropolarity of the micellar core and corona regions [1].

Drug Loading and Release Profiling

The encapsulation efficiency of therapeutic agents in LIB-based systems depends on multiple factors including the hydrophobicity of the drug, the core viscosity of the micelles, and the electrostatic interactions between the drug and surfactant head groups. Hydrophobic drugs with log P values >3 typically show higher loading capacities in LIB micelles, while hydrophilic or amphiphilic drugs may require alternative strategies such as complexation or prodrug formation. The drug release kinetics generally follow a biphasic pattern with initial burst release (20-40% within 2-4 hours) followed by sustained release (70-90% over 24-72 hours) depending on the formulation design [1].

Experimental Protocols

Protocol 1: Preparation of LIB-Based Micellar Formulations

Objective: To prepare and characterize stable micellar formulations of LIB for drug delivery applications.

Materials:

  • This compound (high purity ≥98%)
  • Therapeutic agent (drug candidate)
  • Co-surfactant (optional, e.g., Poloxamer 407, Tween 80)
  • Aqueous buffer (e.g., phosphate buffer saline, pH 7.4)
  • Filtration membrane (0.22 μm porosity)

Equipment:

  • Magnetic stirrer with heating capability
  • Sonicating water bath
  • Dynamic light scattering instrument
  • pH meter

Procedure:

  • Prepare a stock solution of LIB in suitable buffer (typically 10-50 mM) using gentle heating (40-45°C) and stirring until complete dissolution.
  • If using co-surfactants, prepare separate stock solutions and mix with LIB solution at desired molar ratios (typically 1:1 to 1:3 LIB:co-surfactant).
  • For drug-loaded micelles, dissolve the therapeutic agent in the surfactant mixture using appropriate organic solvent if necessary (followed by solvent evaporation under vacuum).
  • Subject the mixture to probe sonication (3 × 30 second pulses at 40-60 W output with 30-second rest intervals) while maintaining temperature below 45°C.
  • Filter the resulting micellar solution through 0.22 μm membrane to remove any unincorporated drug crystals or large aggregates.
  • Characterize the formulation for size, polydispersity, zeta potential, and drug content using appropriate analytical methods.
  • Store the final formulation at 4-8°C if not used immediately, and characterize stability over 72 hours.

Critical Notes:

  • Maintain sterile conditions for formulations intended for biological testing.
  • Avoid excessive sonication energy that might degrade the surfactant or drug.
  • For ionic drugs, consider electrostatic interactions that may affect loading efficiency and micelle stability [1].
Protocol 2: Evaluation of Antimicrobial Activity

Objective: To assess the antimicrobial properties of LIB formulations against gram-positive and gram-negative bacteria.

Materials:

  • LIB micellar formulations (from Protocol 1)
  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
  • Mueller-Hinton broth and agar
  • Sterile 96-well microtiter plates
  • Positive control antibiotics (e.g., ciprofloxacin)

Equipment:

  • Biological safety cabinet
  • Incubator (37°C)
  • Microplate reader
  • Colony counting apparatus

Procedure:

  • Prepare bacterial inoculum in Mueller-Hinton broth adjusted to 0.5 McFarland standard (approximately 1-2 × 108 CFU/mL).
  • Perform serial two-fold dilutions of LIB formulations in sterile broth across 96-well microtiter plates (100 μL/well).
  • Add 100 μL of bacterial inoculum to each well, resulting in final bacterial concentration of approximately 5 × 105 CFU/mL.
  • Include growth control (bacteria without antimicrobial), sterility control (broth only), and positive control (standard antibiotic).
  • Incubate plates at 37°C for 18-24 hours without shaking.
  • Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth.
  • Subculture 10 μL from clear wells onto Mueller-Hinton agar plates to determine Minimum Bactericidal Concentration (MBC) after additional 24 hours incubation.

Critical Notes:

  • Cationic surfactants like LIB show particularly strong activity against enveloped viruses and bacteria by disrupting lipid membranes [2].
  • The presence of serum proteins may reduce antimicrobial efficacy; consider evaluating activity in presence of 10-50% serum for systemically administered formulations.
  • Include cytotoxicity controls using mammalian cell lines to establish selectivity index [1].

Biological Assessment Methodologies

Cytotoxicity Evaluation Protocols

The assessment of cellular compatibility is paramount for LIB-based formulations due to the inherent membrane-disruptive properties of cationic surfactants. Standard cytotoxicity assays including MTT, MTS, or PrestoBlue should be performed on relevant cell lines (e.g., Caco-2 for oral delivery, HEK293 for general toxicity, and specific target tissue cells). The testing should encompass a concentration range from below the CMC to well above expected therapeutic concentrations (typically 0.1-100 μg/mL) with exposure times of 4-24 hours. The IC50 values for LIB formulations generally fall in the range of 10-50 μM depending on the cell type and presence of mitigating excipients [1].

For more sophisticated safety assessment, hemocompatibility testing should include hemolysis assay using red blood cells (2% v/v suspension in PBS), platelet activation measurements, and complement activation studies. Acceptable hemolysis levels for intravenous formulations should be below 10% at the maximum intended therapeutic concentration. Additionally, cellular uptake studies using flow cytometry and confocal microscopy with fluorescently-labeled formulations provide insights into internalization mechanisms and intracellular trafficking, which are critical for optimizing delivery efficiency while minimizing toxicity [1].

In Vitro Drug Delivery Assessment

Evaluation of drug delivery efficiency should simulate the intended route of administration. For oral formulations, include testing across Caco-2 monolayers with and without mucus-producing cells, with monitoring of transepithelial electrical resistance (TEER) and permeability coefficients. For topical applications, use reconstructed human epidermis models or Franz diffusion cells with excised skin. The permeation enhancement ratio of LIB-containing formulations typically ranges from 1.5 to 5.0 compared to drug solutions alone, depending on the specific barrier properties and drug characteristics [1].

The mechanistic studies should investigate the integrity of biological barriers after formulation exposure using immunohistochemistry for tight junction proteins (e.g., ZO-1, occludin) and membrane integrity markers (e.g., LDH release). These investigations help determine whether the enhancement effect stems from transient barrier disruption or altered drug partitioning and provide guidance for optimizing formulation composition to balance efficacy and safety [1].

Visualization of Experimental Workflows and Mechanisms

LIB_Workflow cluster_params Formulation Parameters Start Formulation Design Prep LIB Solution Preparation Start->Prep Component Selection Ratio LIB:Drug Ratio Start->Ratio pH pH Optimization Start->pH Temp Temperature Control Start->Temp Char Physicochemical Characterization Prep->Char Quality Control Bio Biological Assessment Char->Bio Formulation Approval Data Data Analysis & Optimization Bio->Data Performance Metrics Data->Start Iterative Refinement

Diagram 1: Comprehensive workflow for development and evaluation of LIB-based drug delivery systems, highlighting the iterative nature of formulation optimization.

LIB_Mechanism cluster_structural Key Structural Features LIB LIB Monomers Micelle Micelle Formation (Above CMC) LIB->Micelle Self-Assembly Cationic Cationic Head Group (+ charge) LIB->Cationic Hydrophobic Lauryl Chain (Hydrophobic) LIB->Hydrophobic Aromatic Isoquinolinium Ring (π-π Stacking) LIB->Aromatic DrugLoad Drug Encapsulation Micelle->DrugLoad Hydrophobic Core Formation Membrane Membrane Interaction DrugLoad->Membrane Electrostatic Targeting Delivery Cellular Delivery Membrane->Delivery Membrane Fusion/ Endocytosis

Diagram 2: Mechanism of action for LIB-based drug delivery systems, illustrating the sequential process from self-assembly to cellular delivery.

Applications and Specialized Use Cases

Antimicrobial Formulations

LIB exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses, making it particularly valuable for dual-function formulations that combine drug delivery with intrinsic antimicrobial properties. This dual functionality is especially beneficial for topical applications where prevention of local infection is desirable, such as in wound healing, burn treatment, and mucosal infections. The mechanism of antimicrobial action involves disruption of microbial membranes through electrostatic interactions with negatively charged phospholipid head groups followed by hydrophobic insertion of the lauryl chain, leading to increased membrane permeability and eventual cell lysis [2].

For antiviral applications, LIB demonstrates particular efficacy against enveloped viruses including coronaviruses, influenza viruses, and herpes simplex viruses. The surfactant interacts with the viral envelope, disrupting membrane integrity and inactivating the virus particles. This property has gained significant attention during the COVID-19 pandemic for developing surface disinfectants and protective formulations. When designing antimicrobial formulations, the LIB concentration should be optimized to balance antimicrobial efficacy with potential cytotoxicity to host cells, typically targeting concentrations 2-5 times the MIC value for maximum effect [2].

Nucleic Acid Delivery Systems

The cationic nature of LIB enables efficient complexation with genetic material such as DNA, siRNA, and mRNA through electrostatic interactions, forming compact nanostructures known as polyplexes. These complexes protect nucleic acids from nuclease degradation and facilitate cellular uptake through endocytic pathways. The typical charge ratio (LIB phosphate groups of nucleic acid) for optimal transfection efficiency ranges from 2:1 to 5:1, depending on the nucleic acid type and target cell line. LIB-based polyplexes generally exhibit transfection efficiencies comparable to commercial transfection reagents such as lipofectamine, but with potentially reduced cytotoxicity at optimal formulations [1].

For enhanced in vivo performance, LIB polyplexes can be further modified with PEGylation to improve circulation time and reduce immune recognition, or with targeting ligands such as peptides, antibodies, or aptamers for cell-specific delivery. The incorporation of endosomolytic agents (e.g., chloroquine) or pH-sensitive polymers can further enhance transfection efficiency by promoting endosomal escape, a critical bottleneck in nucleic acid delivery. These sophisticated systems represent the next generation of LIB-based delivery platforms for gene therapy and genetic vaccination applications [1].

Regulatory Considerations and Stability Assessment

The development of LIB-containing pharmaceutical products must address regulatory requirements for both new chemical entities and novel excipients. Comprehensive toxicity profiling including acute, subchronic, and genetic toxicity studies is essential for regulatory approval. Additionally, detailed characterization of impurity profiles particularly focusing on potential degradation products such as dealkylated compounds, oxidation products, and brominated species must be conducted using validated analytical methods such as HPLC-MS and NMR spectroscopy [1].

Stability assessment should follow ICH guidelines Q1A(R2) and Q1B, evaluating the impact of temperature (25°C, 40°C), humidity (75% RH), and light exposure on critical quality attributes including drug content, degradation products, particle size, zeta potential, and biological activity. LIB-based formulations typically demonstrate adequate stability for 12-24 months when stored at 2-8°C in amber glass containers, with some formulations maintaining stability at room temperature for 6-12 months. The use of appropriate stabilizers such as antioxidants (e.g., ascorbic acid, BHT) and chelating agents (e.g., EDTA) can significantly enhance formulation stability, particularly for oxidatively sensitive drug compounds [1].

Conclusion and Future Perspectives

This compound represents a versatile platform for developing advanced drug delivery systems with multiple functionalities including enhanced solubility, improved membrane permeability, intrinsic antimicrobial activity, and nucleic acid complexation capability. The successful implementation of LIB-based formulations requires careful attention to structure-activity relationships, appropriate characterization methodologies, and strategic mitigation of potential toxicity concerns through rational formulation design. The protocols and application notes provided in this document establish a comprehensive framework for researchers to develop and evaluate LIB-containing formulations for various pharmaceutical applications.

Future developments in LIB-based drug delivery will likely focus on stimuli-responsive systems that release their payload in response to specific biological triggers such as pH changes, enzyme activity, or redox potential gradients. Additionally, the integration of LIB with biodegradable polymer platforms and targeting moieties will further enhance the therapeutic index of delivered drugs while minimizing off-target effects. As fundamental understanding of surfactant-biology interactions continues to advance, LIB and related cationic surfactants are poised to play an increasingly important role in overcoming delivery challenges for next-generation therapeutics.

References

purification methods for lauryl isoquinolinium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Property Data for Purification Planning

The table below summarizes physical properties and behavioral data relevant to designing a purification process for Lauryl Isoquinolinium Bromide.

Property Value / Information Relevance to Purification
Molecular Formula C₂₁H₃₂N.Br [1] [2] Confirms compound identity for analysis.
Molecular Weight 378.4 g/mol [3] [2] Essential for quantitative calculations.
Melting Point >110°C (decomposes) [3] Indicates thermal sensitivity; purification may require mild conditions to avoid decomposition.
Solubility Soluble in Chloroform (slightly), Methanol (slightly) [3] Suggests solvents for recrystallization or extraction. Aqueous solutions are used for micellization studies [4].
Stability Very Hygroscopic [3] Requires handling in a controlled, dry atmosphere to prevent water absorption.
Critical Micelle Concentration (CMC) Lower than similar compounds [4] In aqueous solution, it forms micelles above a specific concentration, which is a key behavior for separation techniques.

Suggested Purification Approaches

While explicit methods are not found, the chemical properties point towards several viable purification strategies:

  • Recrystallization: The slight solubility in chloroform and methanol suggests a mixed-solvent recrystallization could be effective. You could dissolve the crude compound in a minimal volume of warm methanol and carefully add a non-solvent (like ether or hexane) to induce crystallization.
  • Micelle-Assisted Purification: The compound's well-defined micellization behavior [4] could be exploited. One approach is to induce micelle formation in a concentrated aqueous solution, then use a technique like dialysis to remove ionic impurities or salts through a semi-permeable membrane.
  • Column Chromatography: Given its ionic nature, silica gel chromatography might lead to low recovery. Consider using alternative stationary phases like alumina or reverse-phase (C18) silica.

Experimental Workflow for Method Development

The following diagram outlines a logical workflow to develop a purification protocol based on the compound's properties.

start Start: Crude Lauryl Isoquinolinium Bromide step1 Solubility Profile Test (Use known solvents: Chloroform, Methanol) start->step1 step2 Assess Hygroscopic Nature (Work under dry inert atmosphere) step1->step2 step3 Choose Purification Strategy step2->step3 step4a Recrystallization Path: Mixed-Solvent Recrystallization step3->step4a For small-scale high-purity needs step4b Aqueous Purification Path: Micelle Formation & Dialysis step3->step4b For large-scale or salt removal step5 Analyze Purity (CMC measurement, NMR, HPLC) step4a->step5 step4b->step5 end End: Purified Compound step5->end

Frequently Asked Questions

Q: What is the most critical factor to consider before starting purification? A: The compound is very hygroscopic and requires handling under an inert atmosphere (e.g., nitrogen or argon glovebox) to prevent absorption of moisture, which can complicate the process and reduce yield [3].

Q: How can I confirm the success of my purification? A: Beyond standard analysis like HPLC, you can leverage its surfactant properties. A sharp change in physical properties (e.g., surface tension) at a specific concentration indicates the Critical Micelle Concentration (CMC). A consistent CMC value against a standard can serve as a good purity indicator [4].

Q: The compound decomposes above 110°C. How does this affect my choices? A: This rules out techniques like standard distillation. Recrystallization must be performed with solvent systems that yield crystals at significantly lower temperatures. Similarly, any solvent removal should use reduced pressure (rotary evaporator) with a carefully controlled water bath temperature.

References

Understanding the Compound & The Solubility Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties of Lauryl Isoquinolinium Bromide

The table below summarizes the key physicochemical properties of this compound, which are fundamental to understanding its solubility behavior [1] [2] [3].

Property Specification
CAS Number 93-23-2
Molecular Formula C({21})H({32})BrN
Molecular Weight 378.4 g/mol
Form Solid, Off-White to Yellow
Melting Point >110°C (with decomposition)
Stability Very Hygroscopic (requires storage under inert atmosphere)
Known Solubility Slightly soluble in Chloroform and Methanol.

This profile suggests the compound has high hydrophobicity, which is the primary cause of its poor aqueous solubility [4]. As a cationic surfactant, it may also have a critical micelle concentration (CMC) that influences its dissolution behavior [5].

Strategies and Techniques for Solubility Enhancement

Since direct methods for this compound are not documented, the following table outlines general techniques applicable to poorly soluble compounds, with a focus on a particularly promising new technology.

Technique/Method Principle Potential Application & Notes
Advanced Silica Nanosurfaces [6] Uses silica nanoparticles with ultra-high silanol density for competitive adsorption, rapidly releasing drug in water. Broadly applicable. Shown to increase solubility of various drugs by 10 to 2000-fold. Highly promising for novel formulations.
pH Adjustment Modifies the ionization state of the drug to increase its aqueous solubility. Most effective for ionizable compounds. The applicability for this compound needs experimental verification.
Use of Cosolvents Uses water-miscible solvents (e.g., methanol, DMSO) to improve drug solubility. Based on its slight solubility in methanol [1] [2]. Suitable for in vitro studies; requires safety evaluation for other uses.
Surfactant/Micellar Systems Employs surfactants to form micelles that solubilize hydrophobic molecules. As a cationic surfactant itself, formulating with non-ionic surfactants may prevent precipitation [5].
Complexation Agents Uses agents like cyclodextrins to form water-soluble inclusion complexes. A classic technique worth empirical testing.

A Promising Protocol: Silica Nanosurfaces for Solubility Enhancement

Recent research (February 2025) has demonstrated a highly effective, broad-spectrum technique for enhancing drug solubility using engineered silica nanoparticles [6]. Below is an experimental workflow detailing this method.

Start Start: Prepare Drug and Silica S1 1. Select/Engineer Silica Nanoparticles Start->S1 S2 2. Mix Drug with Nanoparticles (Anhydrous Conditions) S1->S2 S3 3. Adsorption: Drug molecules bind to high-affinity surface S2->S3 S4 4. Introduce Aqueous Medium (e.g., Water, Buffer) S3->S4 S5 5. Competitive Adsorption: Water displaces drug, rapidly releasing it S4->S5 End End: Dissolved Drug in Solution S5->End

Detailed Methodology

This protocol is adapted from a 2025 study published in the Proceedings of the National Academy of Sciences (PNAS) [6].

  • Materials Preparation:

    • Engineered Silica Nanoparticles: Use silica nanoparticles (7-22 nm) that have been engineered to have an ultra-high surface silanol (Si-OH) density (up to 20 OH/nm²). This is a critical parameter, as conventional silica (4-6 OH/nm²) is insufficient.
    • Drug Solution: Prepare a concentrated solution of this compound in a suitable, volatile organic solvent in which it is soluble (e.g., chloroform or methanol, based on its known solubility profile [1]).
  • Adsorption and Template Formation:

    • Mix the drug solution with the engineered silica nanoparticles under anhydrous conditions.
    • Allow the solvent to evaporate in a controlled manner (e.g., under a gentle nitrogen stream or rotary evaporation). This process co-agglomerates the nanoparticles and adsorbs the drug molecules onto the high-affinity silanol surfaces, forming a dry, porous template.
  • Dissolution and Release Testing:

    • Add the drug-loaded silica template to the desired aqueous medium (e.g., water, phosphate-buffered saline) under gentle agitation.
    • The competitive adsorption mechanism will take place: water molecules, which have a higher binding affinity to the ultra-high-density silanol surfaces, will displace the adsorbed drug molecules, leading to their rapid release into the solution.

Key Advantages of This Method:

  • Broad Applicability: This technique has been successfully tested on 15 different poorly soluble drugs, enhancing solubility by 100 to 2,000 times [6].
  • No Chemical Modification: It does not require covalent modification of the drug molecule.
  • Regulatory Friendly: Silica is generally recognized as safe (GRAS) by the FDA [6].
  • Stability: The formulation showed no significant degradation in performance over two years of stability testing [6].

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in troubleshooting solubility issues with this compound? The first step is to fully characterize its basic solubility profile. Quantitatively determine its equilibrium solubility in various pharmaceutically relevant solvents (e.g., water, buffers at different pH, and common cosolvents like methanol and PEG). This baseline data is essential for evaluating the success of any enhancement strategy [4].

Q2: The compound is hygroscopic. How should it be stored to ensure stability during experiments? The search results specifically indicate that this compound is "Very Hygroscopic" and should be stored in a refrigerator, under an inert atmosphere [1] [2]. Always handle the powder in a controlled environment like a glovebox or under a nitrogen blanket to prevent moisture uptake, which could complicate formulation and analysis.

Q3: Are there any safety concerns related to its use? As a cationic surfactant, this class of compounds can sometimes exhibit biological activity or irritation [5]. While one source mentions its use as a topical hair growth delayer without systemic effects [7], it is crucial to consult its specific Safety Data Sheet (SDS) and conduct appropriate risk assessments before proceeding with any in vivo or clinical studies.

References

optimizing lauryl isoquinolinium bromide synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Properties

Lauryl Isoquinolinium Bromide is a cationic surfactant with the molecular formula C21H32BrN and a molecular weight of 378.4 g/mol [1]. It is also known by several synonyms, including Dodecylisoquinolinium bromide and Isothan [1].

The table below summarizes its basic physical properties [1]:

Property Description
CAS Registry Number 93-23-2 [1]
Appearance Off-White to Yellow Solid [1]
Melting Point >110°C (with decomposition) [1]
Solubility Slightly soluble in Chloroform and Methanol [1]
Stability Very Hygroscopic; should be stored refrigerated under an inert atmosphere [1]

Synthesis Context and Optimization Concepts

While a direct synthesis protocol for this specific compound is not available, general principles for optimizing cationic surfactant synthesis and function can be applied.

  • Reaction Type: The synthesis likely involves the quaternization of isoquinoline with lauryl bromide (1-bromododecane) [1]. This is a common method for creating quaternary ammonium compounds.
  • General Alkyl Bromide Synthesis: The synthesis of alkyl bromides from alcohols is a well-established procedure. One standard method involves reacting a primary alcohol with aqueous hydrobromic acid in the presence of sulfuric acid, followed by refluxing, distillation, and purification steps [2]. Optimization typically focuses on controlling reaction temperature, reagent ratios, and purification techniques.

The following workflow outlines a logical approach to troubleshooting and optimizing the synthesis based on general principles:

Start Start: Low Synthesis Yield Step1 Analyze Crude Product Start->Step1 Step2 Check Reaction Parameters Step1->Step2 Step3 Consider Purification Step2->Step3 Step4A Incomplete Reaction Step2->Step4A Low conversion Step4B Side Reactions Step2->Step4B Impurities present Step4C Product Loss Step3->Step4C Poor recovery Param1 • Increase reaction time • Optimize temperature • Use solvent (e.g., ethanol) • Ensure stoichiometric excess of one reagent Step4A->Param1 Potential Fixes Param2 • Lower reaction temperature • Use purer starting materials • Adjust acid catalyst concentration Step4B->Param2 Potential Fixes Param3 • Optimize extraction solvent • Use anti-foaming agents • Improve drying conditions • Avoid excessive heating during solvent removal Step4C->Param3 Potential Fixes

Theoretical Insights for Advanced Applications

Understanding the broader context of cationic surfactants can provide valuable insights for application-oriented optimization.

  • Structure-Activity Relationship: As a cationic surfactant, this compound's functionality stems from its amphiphilic structure. The positive charge on the isoquinolinium head group gives it a high affinity for biological polyanions like DNA and cell membranes [3] [4]. This is key to its potential biological applications.
  • Critical Micelle Concentration (CMC): The CMC is a vital property. Research comparing this compound to similar surfactants suggests that π-π stacking interactions between its aromatic isoquinolinium rings can influence its self-assembly and CMC, which in turn affects its solubilization capacity and antimicrobial efficacy [4].
  • Trends in Surfactant Design: Modern research focuses on creating "greener" cationic surfactants. Strategies include:
    • Incorporating labile bonds (e.g., ester groups) to improve biodegradability [3] [4].
    • Designing gemini surfactants (with two head groups and two tails) for a much lower CMC and higher efficiency [3] [4].

Frequently Asked Questions

  • Q1: Why is my final product discolored?

    • A: A yellow color can be inherent, but a dark discoloration may indicate decomposition due to excessive heating during synthesis or solvent removal [1]. Ensure temperature control and operate under an inert atmosphere if possible.
  • Q2: The product seems hygroscopic and difficult to handle. How can I manage this?

    • A: This is a known property [1]. Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator. All handling and weighing should be done in a controlled, dry environment, such as inside a glovebox.
  • Q3: What is the primary challenge in scaling up this synthesis?

    • A: The main challenges are controlling exothermic reactions during quaternization, efficiently removing solvent on a larger scale without causing decomposition, and maintaining consistent purity and yield while managing its hygroscopic nature.

References

controlling lauryl isoquinolinium bromide micelle size

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Controlling Micelle Size

The size of the micelles formed by a surfactant is influenced by its molecular structure and the experimental conditions. The table below summarizes the primary factors you can control.

Parameter Effect on Micelle Size Key Findings / Mechanism
Alkyl Chain Length Increases with longer chain Primary driver of hydrophobicity; longer chains promote larger aggregation numbers and core volumes, leading to larger micelles [1].
Head Group & Interactions Varies with specific structure Isoquinolinium rings can engage in parallel π-π stacking, enhancing cohesion and stabilizing the aggregate, indirectly influencing size and CMC [1].
Presence of Salts/Electrolytes Often increases size Electrolytes screen electrostatic repulsion between ionic head groups, allowing tighter packing and potentially larger aggregation numbers [2].
Temperature Varies by system Affects the thermodynamics of self-assembly (e.g., standard enthalpy (ΔH) and entropy (ΔS) of micellization), which can alter the aggregation number and size [1].
Surfactant Concentration Increases above CMC Micelles form only above the Critical Micelle Concentration (CMC). As concentration increases past the CMC, more micelles form, but their intrinsic size is primarily set by molecular geometry and environment [2].

Troubleshooting Common Size Control Issues

Here are some common challenges and potential solutions based on the principles above.

  • Problem: Micelle size is too large and polydisperse.

    • Solution A: Check your initial dissolution conditions. Ensure the surfactant is fully dissolved using a consistent method (e.g., gentle heating, sonication) before dilution to the final concentration for measurement.
    • Solution B: Pass the final micelle solution through a size-based filtration system (e.g., membrane filters) to narrow the size distribution.
  • Problem: Unable to achieve small, sub-50 nm micelles.

    • Solution: Consider using a surfactant with a shorter alkyl chain. The data shows that [C4iQuin]Br and [C8iQuin]Br have higher CMCs than the lauryl (C12) variant, which typically correlates with smaller aggregation sizes [1].
  • Problem: Micelles are unstable and disassemble upon dilution.

    • Solution A: Always work at concentrations significantly above the CMC. The CMC for [C12iQuin]Br is low, but dilution in biological fluids can still cause dissociation [2].
    • Solution B: For drug delivery applications, explore stabilization strategies such as using polymer-surfactant complexes [3] or cross-linking the micelles after formation [2].

Experimental Workflow for Micelle Preparation & Characterization

The following diagram outlines a general workflow for preparing and analyzing micelles, integrating techniques mentioned in the search results.

Start Start: Dissolve Surfactant Prep Prepare Aqueous Solution (Control pH, Ionic Strength) Start->Prep Form Induce Micellization (e.g., Solvent Evaporation, Dialysis) Prep->Form Purify Purify Micelles (Filter, Centrifuge) Form->Purify Char Characterize Micelles Purify->Char CMC Determine CMC (Surface Tension, Conductivity, Fluorescence) Char->CMC Size Measure Size & PDI (Dynamic Light Scattering - DLS) Char->Size Morph Analyze Morphology (Transmission Electron Microscopy - TEM) Char->Morph

Detailed Protocols for Key Experiments:

  • Determining Critical Micelle Concentration (CMC)

    • Surface Tension Method: Prepare a series of surfactant solutions at different concentrations. Measure the surface tension of each solution (e.g., using a tensiometer). Plot surface tension vs. log[surfactant]. The CMC is identified as the point where the slope of the curve sharply changes [1].
    • Conductivity Method: For ionic surfactants like [C12iQuin]Br, measure the conductivity of solutions at different concentrations. Plot conductivity vs. concentration. The CMC is the point where a clear break in the slope occurs [1].
    • Fluorescence Probe Method: Use a hydrophobic fluorescent dye like pyrene. Add it to surfactant solutions at different concentrations. The intensity ratio of the first (I1) and third (I3) vibrational peaks (I1/I3) in the emission spectrum is sensitive to the local environment. A sharp decrease in the I1/I3 ratio indicates micelle formation and identifies the CMC [2] [4].
  • Measuring Size and Polydispersity (PDI)

    • Dynamic Light Scattering (DLS): This is the standard technique. Dilute the micelle solution to an appropriate concentration in a clean, dust-free cuvette. The instrument analyzes fluctuations in scattered light to determine the hydrodynamic diameter and the PDI, which indicates the breadth of the size distribution [5].
  • Analyzing Morphology

    • Transmission Electron Microscopy (TEM): Place a small drop of the micelle solution on a carbon-coated copper grid. After a minute, blot away the excess liquid and negatively stain with a solution like phosphotungstic acid. Once dry, the sample can be imaged to visualize the shape and approximate size of the micelles [5].

Research and Stabilization Strategies

If your goal is to create stable micelles for drug delivery, here are advanced concepts from recent research:

  • Cross-linking: To prevent micelle dissociation upon dilution, covalent bonds can be introduced within the micelle's core or shell after formation. This strategy dramatically improves stability and prevents premature drug release [2].
  • Ultra-Low CMC Micelles: New research focuses on designing micelles with a "sharp polarity contrast" between a super-hydrophilic block (like zwitterionic polymers) and a super-hydrophobic block (like lipids). These systems can have extremely low CMCs, making them stable even under extreme dilution in the bloodstream [4].
  • Stimuli-Responsive Micelles: For targeted drug delivery, micelles can be designed to release their payload in response to specific triggers in the tumor microenvironment, such as lower pH values [6].

References

reducing lauryl isoquinolinium bromide decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Available Stability & Handling Information

While decomposition data is absent, the following table summarizes the key information found regarding the compound's stability and safe handling protocols, primarily sourced from its Safety Data Sheet (SDS) [1].

Property / Aspect Available Information Source / Reference
Chemical Stability Stable under recommended storage conditions. [1]
Decomposition Temperature No data available. [1]
Conditions to Avoid No specific data on decomposition triggers. General handling advises avoiding dust formation. [1]
Incompatible Materials No data available. [1]
Hazardous Decomposition Products No data available. [1]
Safe Storage Conditions Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. [1]
Melting Point >110 °C (with decomposition) [2]

One source notes that the compound has a melting point above 110 °C, and this process is accompanied by decomposition [2]. This is a critical data point, indicating that thermal stress at or above this temperature will lead to breakdown.

Recommended Experimental Approach

Given the lack of published data, your team may need to characterize the decomposition profile through empirical study. The following workflow outlines a potential systematic approach to investigate this.

Start Start: Plan Decomposition Study A1 Stress Condition Testing (Thermal, Light, Hydrolysis, Oxidation) Start->A1 A2 Sample Analysis (HPLC, GC-MS, TGA) A1->A2 A3 Identify Decomposition Products A2->A3 A4 Characterize Decomposition Pathway A3->A4 End Establish Safe Handling Protocols A4->End

Methodology for Key Experiments

Based on standard practices in pharmaceutical development and stability testing, here are detailed methodologies you could employ [3]:

  • Forced Degradation Studies (Stress Testing):

    • Thermal Degradation: Expose the solid compound and its solutions (at different pH levels) to elevated temperatures (e.g., 50°C, 70°C, 105°C) over a defined period. The melting point data suggests studies should carefully monitor changes at and above 110°C [2].
    • Hydrolytic Degradation: Dissolve the compound in buffers spanning a range of pH (e.g., 1, 7, 13) and maintain at ambient and elevated temperatures. Analyze samples at timed intervals.
    • Oxidative Degradation: Treat the compound with oxidizing agents like hydrogen peroxide (e.g., 3% or 30%) and monitor for degradation.
    • Photolytic Degradation: Expose the solid and solution forms to controlled UV and visible light following ICH Q1B guidelines.
  • Analytical Monitoring:

    • High-Performance Liquid Chromatography (HPLC): Use this as the primary method to separate the parent compound from its degradation products and monitor the loss of potency over time.
    • Gas Chromatography-Mass Spectrometry (GC-MS) / LC-MS: These techniques are critical for identifying the chemical structure of unknown degradation products.
    • Thermogravimetric Analysis (TGA): This method can precisely determine the temperature at which decomposition begins and track mass loss, providing quantitative data on thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the known hazardous decomposition products of lauryl isoquinolinium bromide? A1: There is currently no data available on its hazardous decomposition products [1]. This lack of information underscores the need for careful handling and empirical study, as the isoquinoline ring structure could potentially produce toxic fumes (such as hydrogen bromide, nitrogen oxides, or carbon monoxide) under extreme conditions like a fire [1].

Q2: What is the recommended procedure for disposing of waste containing this chemical? A2: According to the SDS, the material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. It is crucial to avoid contaminating water, foodstuffs, feed, or seed by storage or disposal, and it must not be discharged into sewer systems [1].

Q3: What personal protective equipment (PPE) is advised when handling this substance? A3: The SDS recommends the following [1]:

  • Eye/Face Protection: Safety glasses with side-shields.
  • Skin Protection: Wear impervious clothing and gloves. Glove selection should be based on an assessment of concentration and workplace conditions.
  • Respiratory Protection: A dust mask is advised when handling large quantities to avoid inhalation of particulates.

References

lauryl isoquinolinium bromide mixed micelle optimization

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Framework & Key Experimental Data

Lauryl isoquinolinium bromide ([C₁₂iQuin]Br) is a surface-active ionic liquid (SAIL) that forms mixed micelles with conventional cationic surfactants like Dodecyltrimethylammonium bromide (DTAB). These mixtures often exhibit synergistic and non-ideal interactions, leading to a lower Critical Micelle Concentration (CMC) than either component alone, which enhances efficiency and reduces the amount of surfactant required [1].

The primary mechanism behind this synergy involves the bulky isoquinoline head group of [C₁₂iQuin]Br, which enables strong π-π stacking interactions between adjacent aromatic rings in the micelle. This effect, combined with the interplay of hydrophobic forces, contributes to greater thermodynamic stability of the mixed micelles [2].

The table below summarizes key quantitative data for [C₁₂iQuin]Br and its mixtures with DTAB:

System Critical Micelle Concentration (CMC) (mM) Micellar Mole Fraction of [C₁₂iQuin]Br (X₁ᵐ) Interaction Parameter (βᵐ) Standard Gibbs Free Energy of Micellization, ΔG⁰ₘᵢ𝒸 (kJ/mol)
Pure [C₁₂iQuin]Br 3.2 (at 25°C) [2] 1.0 - Approx. -35.5 (at 25°C) [2]
Pure DTAB 15.0 (at 25°C) [1] 0.0 - -
Mixed ([C₁₂iQuin]Br + DTAB) Lower than ideal CMC [1] > 0.5 (e.g., ~0.58 for a 1:1 mix) [1] Negative (e.g., -3.46 for a 1:1 mix) [1] More negative than for individual components [1]

Key Interpretation of Parameters:

  • Lower CMC: Indicates easier micelle formation and greater surface activity of the mixture.
  • Negative βᵐ: A negative value for the interaction parameter (βᵐ) confirms attractive synergism between the two components [1].
  • X₁ᵐ > 0.5: Shows that the mixed micelle is richer in the SAIL ([C₁₂iQuin]Br) than in the bulk solution, highlighting its dominant role in micellization.

Experimental Protocols

Here are detailed methodologies for key experiments in studying these mixed micellar systems.

Conductometry for CMC and Thermodynamics

This technique measures the electrical conductivity of surfactant solutions to determine the CMC and calculate thermodynamic parameters.

Workflow:

Prepare Surfactant Solutions Prepare Surfactant Solutions Measure Conductivity (κ) Measure Conductivity (κ) Prepare Surfactant Solutions->Measure Conductivity (κ) Plot κ vs. Concentration Plot κ vs. Concentration Measure Conductivity (κ)->Plot κ vs. Concentration Identify CMC (Break Point) Identify CMC (Break Point) Plot κ vs. Concentration->Identify CMC (Break Point) Calculate Thermodynamic Parameters Calculate Thermodynamic Parameters Identify CMC (Break Point)->Calculate Thermodynamic Parameters

Detailed Procedure:

  • Solution Preparation: Prepare a concentrated stock solution of the mixed system (e.g, at a specific mole fraction α) in deionized water. Serially dilute to obtain a series of solutions of varying concentrations [1].
  • Measurement: Using a calibrated conductivity meter, measure the specific conductance (κ) of each solution across a range of temperatures (e.g., 25°C, 30°C, 35°C). Ensure the solution is thermally equilibrated in a constant temperature bath [2] [1].
  • Data Analysis:
    • Plot κ against the total surfactant concentration. The CMC is identified as the point where the slope of the line changes.
    • Use the CMC values at different temperatures to calculate standard thermodynamic parameters of micellization (ΔG⁰ₘᵢ𝒸, ΔH⁰ₘᵢ𝒸, ΔS⁰ₘᵢ𝒸) using standard equations outlined in the research [2].
Nuclear Magnetic Resonance (NMR) for Micellar Structure

Proton NMR (¹H NMR) provides insights into the molecular environment and interactions within the micelles.

Workflow:

Prepare D₂O Samples Prepare D₂O Samples Acquire ¹H NMR Spectra Acquire ¹H NMR Spectra Prepare D₂O Samples->Acquire ¹H NMR Spectra Analyze Chemical Shifts & Peak Broadening Analyze Chemical Shifts & Peak Broadening Acquire ¹H NMR Spectra->Analyze Chemical Shifts & Peak Broadening Infer Molecular Interactions & Micellar Growth Infer Molecular Interactions & Micellar Growth Analyze Chemical Shifts & Peak Broadening->Infer Molecular Interactions & Micellar Growth

Detailed Procedure:

  • Sample Preparation: Dissolve the mixed surfactants in D₂O at concentrations both below and above the predetermined CMC [2] [1].
  • Data Acquisition: Record ¹H NMR spectra for these samples.
  • Data Interpretation:
    • Chemical Shift Changes: An upfield or downfield shift in the protons of the isoquinoline ring upon micellization suggests their involvement in the core of the aggregate, providing evidence for π-π stacking [2].
    • Peak Broadening/Merging: Above the CMC, signal broadening or merging of proton peaks from the SAIL and DTAB indicates reduced mobility and strong interaction, confirming mixed micelle formation [1].

Frequently Asked Questions & Troubleshooting

FAQ 1: Why is the experimental CMC of my mixture different from the calculated ideal value?

  • Answer: This is expected and desired. A lower experimental CMC than the ideal value (calculated using Clint's model) confirms synergistic non-ideal mixing. The negative micellar interaction parameter (βᵐ) quantifies this attractive interaction [1].

FAQ 2: My ¹H NMR spectra show broad peaks. Does this indicate a problem with the sample?

  • Answer: Not necessarily. Broadening or merging of proton peaks (e.g., the -N⁺(CH₃)₃ of DTAB and the aromatic protons of [C₁₂iQuin]Br) above the CMC is a key finding. It indicates restricted molecular motion within a densely packed mixed micelle and is evidence of successful co-assembly [1].

FAQ 3: How can I achieve the strongest synergistic effect?

  • Answer: The synergism is concentration-dependent.
    • Solution: Systematically vary the mole fraction of [C₁₂iQuin]Br (α) in the mixture. Calculate the micellar mole fraction (X₁ᵐ) and interaction parameter (βᵐ) for each composition using Rubingh's model. The composition with the most negative βᵐ value indicates the point of strongest synergism [1].

FAQ 4: The mixture I tested has a positive βᵐ value. What does this mean?

  • Answer: A positive βᵐ indicates antagonism or repulsive interactions between the two surfactants.
    • Troubleshooting Steps:
      • Check Purity: Verify the purity and concentration of your surfactant stocks.
      • Confirm Identity: Ensure you are using a cationic surfactant like DTAB. Mixing with anionic surfactants can lead to complex precipitation, while non-ionic surfactants follow different interaction rules.
      • Re-evaluate Data: Double-check your CMC determination from the conductivity plots.

References

enhancing lauryl isoquinolinium bromide encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Compound and Encapsulation Efficiency

Lauryl isoquinolinium bromide is a cationic surfactant [1]. Its structure, featuring a positively charged "head" and a long hydrophobic "tail" (the lauryl chain), is key to its properties and encapsulation challenges [2].

Encapsulation Efficiency (EE) and Loading Efficiency (LE) are two critical metrics for evaluating your formulation. They are defined as follows [3]:

  • Encapsulation Efficiency (%EE): The percentage of the initial drug that is successfully encapsulated within the carrier. Formula: (Amount of drug loaded in liposomes / Amount of drug added) × 100%
  • Loading Efficiency (%LE): The percentage of the drug weight relative to the total carrier weight. Formula: (Amount of drug in liposomes / Amount of liposomes) × 100%

A standard protocol for determining EE involves dissolving the encapsulated material, measuring the drug content (often via a spectrophotometer against a standard curve), and applying the formulas above [3] [4].

Strategies to Enhance Encapsulation Efficiency

The core challenge in encapsulating ionic compounds like this compound is electrostatic repulsion between the drug and the carrier material. The table below summarizes key parameters you can optimize.

Factor Mechanism of Action Example/Effect on EE
Use of Charged Additives [5] Negatively charged microbeads attract & pre-concentrate cationic drugs, countering repulsion from anionic carriers. Plasmid encapsulation in PLGA improved from 9% to 61% [5].
Optimize Transition Time [5] Minimizing time between initial emulsion and nanoization steps reduces drug diffusion out of the forming particles. Shorter transition time (1 min vs. 5 min) significantly increases nucleic acid EE [5].
Carrier Material & Concentration [5] Higher polymer concentration increases viscosity, hindering drug diffusion; material choice dictates surface charge. Increasing PLGA concentration slightly raised EE but also increased particle diameter [5].
Surfactant Concentration (PVA) [5] Stabilizes emulsion droplets during formation, preventing drug leakage. Concentration affects particle size and stability. Higher PVA increased EE slightly; >5% concentration can cause processing issues like clumping [5].

Based on these strategies, the following workflow can help you systematically troubleshoot and optimize your encapsulation process.

Start Low Encapsulation Efficiency of Cationic Drug Strat1 Strategy: Counter Electrostatic Repulsion Start->Strat1 Strat2 Strategy: Optimize Formulation Process Start->Strat2 Method1 Use Negatively Charged Microbeads Strat1->Method1 Method2 Optimize Polymer (e.g., PLGA) Concentration Strat1->Method2 Method3 Shorten Transition Time Between Key Steps Strat2->Method3 Method4 Optimize Surfactant (e.g., PVA) Concentration Strat2->Method4 Goal Goal: High Encapsulation Efficiency Method1->Goal Method2->Goal Method3->Goal Method4->Goal

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: My encapsulation efficiency is still low after adjusting polymer and surfactant concentrations. What is a more impactful factor I might be missing?

  • A: The transition time from the initial emulsion formation to the nanoization step (e.g., sonication) is critically important but often overlooked. A shorter transition time (e.g., 1 minute versus 5 minutes) can dramatically improve EE by rapidly stabilizing the particles before the drug has a chance to diffuse out into the aqueous phase [5].

Q2: I am using an anionic polymer like PLGA and facing very low EE with my cationic drug. Is there a specific additive that can help?

  • A: Yes. Incorporating negatively charged microbeads during the formulation process can act as a "magnet" for your cationic drug (this compound). This pre-concentrates the drug at the site of encapsulation, effectively overcoming the electrical repulsion from the PLGA and leading to a substantial increase in EE [5].

Q3: How do I accurately measure the Encapsulation Efficiency of my formulation?

  • A: A standard method involves:
    • Creating a standard curve for your drug using known concentrations [3].
    • Dissolving your encapsulated formulation (e.g., with an organic solvent like DCM) to release the drug [4].
    • Measuring the drug concentration in the solution, often using a spectrophotometer (absorbance at a specific wavelength, e.g., 480 nm for DOX) or a Bradford assay for proteins [3] [4].
    • Calculating EE using the formula: (Measured drug in particles / Total initial drug used) × 100% [3].

References

lauryl isoquinolinium bromide safety profile concerns

Author: Smolecule Technical Support Team. Date: February 2026

Substance Identification and Properties

The table below summarizes the key identifiers and physicochemical properties of Lauryl Isoquinolinium Bromide.

Property Details
CAS Number 93-23-2 [1] [2]
EC Number 202-230-9 [1] [3]
Molecular Formula C₂₁H₃₂BrN [1] [2]
Molecular Weight 378.4 g/mol [1] [2]
Physical State Solid [1] [4]
Color Off-White to Yellow [1] [2]
Melting Point >110°C (with decomposition) [2] [4]
Solubility Slightly soluble in Chloroform and Methanol [1] [2]
Common Synonyms 2-Dodecylisoquinolinium bromide, Isothan, Decelerine [1] [2] [5]

Known Hazards and Safety Data

Official safety data sheets indicate that a definitive hazard classification for this substance is not available [1] [6]. The following table consolidates the known safety information and highlights the significant data gaps.

Aspect Available Information Data Gaps
Hazard Classification Not fully classified. One supplier lists it as an irritant (Xi) [4]. No signal word or hazard pictograms on major SDS [1] [6].
Acute Toxicity No data available for oral, inhalation, or dermal routes [1] [6]. Complete lack of acute toxicity data (LD50/LC50).
Other Toxicological Data No data available for skin/eye irritation, sensitization, or repeated dose toxicity [1] [6]. No information on mutagenicity, carcinogenicity, or reproductive effects.
Ecological Data No data available for aquatic toxicity, persistence, or bioaccumulation potential [1] [6]. Environmental impact is unknown.

Safe Handling and Experimental Protocols

Due to the lack of complete toxicological data, it is essential to apply a precautionary approach when handling this substance in the laboratory. The following protocols are synthesized from general safety recommendations found in the search results.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields [1] [6].
  • Skin Protection: Wear chemical-impermeable, fire-resistant gloves and impervious clothing. Inspect gloves prior to use [1] [6].
  • Respiratory Protection: In case of dust formation, wear a dust mask. If exposure limits are unknown and symptoms occur, use a full-face respirator [1] [6].
Handling and Storage
  • Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools and avoid all sources of ignition, including electrostatic discharge [1] [6].
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere and refrigerated [1] [2] [6]. Store apart from foodstuff containers or incompatible materials [1].
First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, provide artificial respiration and seek immediate medical attention [1] [6].
  • Skin Contact: Remove contaminated clothing immediately and wash the skin with soap and plenty of water. Consult a physician [1] [6].
  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Consult a physician [1] [6].
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention [1] [6].
Spill and Disposal Procedures
  • Spill Management: Prevent material from entering drains. Avoid dust formation. Collect spilled substance using spark-proof tools and place it in a suitable, closed container for disposal [1] [6].
  • Disposal: The material should be disposed of at a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, food, or feed [1] [6].

FAQs for Researchers

Q1: What is the primary use of this compound in research contexts? It is identified as a surface-active ionic liquid (SAIL) for studying interactions with polyelectrolytes [7]. It is also known in cosmetic science for its function as a hair growth inhibitor, though this is likely outside pure R&D [3].

Q2: Are there any specific incompatibilities I should be aware of? The search results do not provide specific incompatible materials. The general advice is to store it apart from foodstuff containers and other incompatible materials [1].

Q3: What is the biggest safety concern when working with this compound? The most significant concern is the "No data available" status for most of its toxicological properties. The absence of acute toxicity, irritation, and sensitization data means its health risks are not well-defined, necessitating the use of the highest level of containment and PPE [1] [6] [8].

Experimental Interaction Workflow

For research involving the study of this compound's interactions with polyelectrolytes (as mentioned in one of the search results [7]), the following diagram outlines a general experimental workflow focusing on safety at each stage.

Prepare Solution Prepare Solution Conduct Measurements Conduct Measurements Prepare Solution->Conduct Measurements Analyze Complexes Analyze Complexes Conduct Measurements->Analyze Complexes Dispose of Waste Dispose of Waste Analyze Complexes->Dispose of Waste PPE: Gloves, Goggles, Lab Coat PPE: Gloves, Goggles, Lab Coat PPE: Gloves, Goggles, Lab Coat->Prepare Solution  Wear Work in Fume Hood Work in Fume Hood Work in Fume Hood->Prepare Solution  Perform in Use Spark-Proof Tools Use Spark-Proof Tools Use Spark-Proof Tools->Prepare Solution  Use Avoid Dust & Aerosols Avoid Dust & Aerosols Avoid Dust & Aerosols->Prepare Solution  Precaution Tensiometry Tensiometry Tensiometry->Conduct Measurements Conductometry Conductometry Conductometry->Conduct Measurements DLS & Turbidity DLS & Turbidity DLS & Turbidity->Analyze Complexes

References

comparison lauryl isoquinolinium bromide vs cetyltrimethylammonium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Property and Activity Comparison

The table below summarizes the key information available for these two cationic surfactants.

Feature Lauryl Isoquinolinium Bromide Cetyltrimethylammonium Bromide (CTAB)
Chemical Structure Isoquinolinium head group, 12-carbon alkyl chain (Lauryl) Trimethylammonium head group, 16-carbon alkyl chain (Cetyl)
Antimalarial Activity (IC₅₀) ~0.93 µM (mean) [1] Information not available in search results
Key Applications Identified as a detergent with antimalarial potential in screening [1] Nanoparticle synthesis & capping [2] [3]; DNA complexation [4]; Sorbent for water treatment [2]; Template for porous materials [4]
Biodegradation Pathways Information not available in search results Three initial pathways: α-carbon, β-carbon (novel), and ω-carbon mono-/di-oxygenation, primarily by Pseudomonas spp. [5] [6]
Toxicity & Environmental Impact Information not available in search results Bactericidal; increased use can select for antimicrobial-resistance genes (ARGs) in wastewater [6]
Critical Micelle Concentration (CMC) Information not available in search results Lower CMC compared to single-chain surfactants; further reduced in gemini structures [4]

Experimental Insights

The following sections detail the experimental contexts from which the above data were derived.

  • Antimalarial Activity Protocol for LIB: The activity of this compound was identified through a quantitative high-throughput screening (qHTS) campaign. A diverse library of compounds was tested against 61 different lines of Plasmodium falciparum (the malaria parasite). The protocol involved exposing parasites to eight 5-fold serial dilutions of the compound (from 29 µM to 0.5 nM) and measuring the half-maximum inhibitor concentration (IC₅₀) using a parasite growth inhibition assay. LIB was identified as a pan-active compound, inhibiting the growth of 57 out of the 61 parasite lines with a mean IC₅₀ of 9.26 × 10⁻⁷ M [1].

  • Biodegradation Workflow for CTAB: The biodegradation pathways of CTAB were elucidated using a sophisticated tri-omics approach in a membrane biofilm reactor (O₂-MBfR). This methodology integrates:

    • Metagenomics: Sequencing the total DNA of the microbial community to identify which genes responsible for degradation are present.
    • Metatranscriptomics: Sequencing the total RNA to determine which of those genes are actively being expressed.
    • Metabolomics: Using liquid chromatography-mass spectrometry (LC-MS) to identify intermediate metabolites produced during CTAB breakdown. This integration allowed researchers to link active genes to specific transformation products, confidently mapping the complex biodegradation pathways within a mixed microbial community [5] [6].

The diagram below illustrates the key biodegradation pathways for CTAB identified through this tri-omics approach.

cluster_pathways Initial Mono-/Di-oxygenation CTAB CTAB Alpha α-C Oxygenation (adjacent to N) CTAB->Alpha Beta β-C Oxygenation (Novel Pathway) CTAB->Beta Omega ω-C Oxygenation (terminal C) CTAB->Omega Intermediates Key Intermediates: • Palmitic Acid • Trimethylamine N-oxide (TMAO) • Myristic Acid • Betaine Alpha->Intermediates Beta->Intermediates Omega->Intermediates

Key Comparisons and Data Gaps

  • Structural Influence: The primary structural difference lies in their head groups and alkyl chain lengths. CTAB has a common trimethylammonium head, while LIB features a bulkier isoquinolinium group. This difference can significantly impact their self-assembly behavior, binding efficiency to biological targets, and overall toxicity [4].
  • Application Profiles: CTAB is a well-characterized "workhorse" surfactant in nanotechnology and materials science. In contrast, the search results highlight LIB primarily for a specific bioactivity—antimalarial potential—suggesting its applications may be more niche [1].
  • Critical Data Gaps: Direct, side-by-side experimental data is missing. Key comparisons such as Critical Micelle Concentration (CMC), cytotoxicity profiles in mammalian cells, hemolytic activity, and efficiency in drug delivery or gene transfection are not available in the provided search results and would require dedicated experimental studies.

References

lauryl isoquinolinium bromide CMC comparison with other surfactants

Author: Smolecule Technical Support Team. Date: February 2026

CMC Comparison Table

The table below compiles experimental CMC values for Lauryl Isoquinolinium Bromide and its structural analogs, as reported in a 2014 study [1].

Surfactant Name Abbreviation Critical Micelle Concentration (CMC) Experimental Condition
This compound [C12iQuin]Br 3.70 mmol/L Aqueous solution
Lauryl Pyridinium Bromide [C12Pyr]Br 11.3 mmol/L Aqueous solution
Octyl Isoquinolinium Bromide [C8iQuin]Br 127 mmol/L Aqueous solution
Butyl Isoquinolinium Bromide [C4iQuin]Br 1520 mmol/L Aqueous solution

Experimental Methodology

The comparative CMC data was obtained through a peer-reviewed study that employed multiple experimental techniques to ensure accuracy [1].

  • Key Techniques: The primary methods used were surface tension measurements and electrical conductivity.
  • Procedure Overview: In a typical surface tension experiment, the surface tension of a series of surfactant solutions with increasing concentrations is measured. A plot of surface tension versus the logarithm of concentration is created. The CMC is identified as the point where a sharp break or change in the slope of the curve occurs, indicating the onset of micelle formation. Conductivity measurements follow a similar principle, where a change in the slope of specific conductivity versus concentration plot signifies the CMC.
  • Supporting Evidence: The study further used Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to investigate the molecular interactions within the micelles. The spectra provided evidence of parallel π-π stacking between the adjacent isoquinoline rings in the [C12iQuin]Br micelles [1].

Structure-Activity Relationship

The data clearly illustrates the impact of molecular structure on a surfactant's tendency to form micelles. The following diagram outlines the logical relationships behind the CMC differences.

G Start Molecular Structure Factors Factor1 Hydrophobic Chain Length (Longer chain → lower CMC) Start->Factor1 Factor2 Cationic Head Group Structure (Isoquinolinium vs. Pyridinium) Start->Factor2 Mech1 Increased hydrophobic interactions Factor1->Mech1 Drives Mech2 Additional π-π stacking interactions Factor2->Mech2 Enables Outcome1 Lower CMC (More favorable micellization) Mech1->Outcome1 Mech2->Outcome1

The CMC values demonstrate two key structural effects:

  • Chain Length Effect: For a series with the same isoquinolinium head group, a longer alkyl chain significantly lowers the CMC ([C4iQuin]Br to [C12iQuin]Br) due to stronger hydrophobic interactions [1].
  • Head Group Effect: Comparing [C12iQuin]Br and [C12Pyr]Br, which have identical 12-carbon chains but different head groups, the isoquinolinium-based surfactant has a ~3 times lower CMC. This enhanced micellization is attributed to additional π-π stacking interactions between the larger, aromatic isoquinoline rings, which stabilize the micellar structure [1].

Application Context

The low CMC of this compound suggests a high efficiency for forming micelles and solubilizing compounds at low concentrations. Beyond its fundamental aggregation behavior, this surfactant has documented applications as a hair growth delayer in cosmetics, where it selectively targets hair follicle cells [2]. Furthermore, cationic surfactants of this class are widely researched for their antimicrobial properties and potential in drug and gene delivery systems due to their positive charge and self-assembly characteristics [3] [4].

References

efficacy comparison lauryl isoquinolinium bromide vs benzalkonium chloride

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Application Data Overview

The table below summarizes the key findings and contexts in which each compound has been studied. Note that the data comes from different research setups and is not directly comparable.

Feature Lauryl Isoquinolinium Bromide Benzalkonium Chloride (BAC)
Primary Applications Drug delivery/cosmeto-textile excipient [1] Topical antiseptic, disinfectant, preservative [2] [3]
Reported Efficacy Enhances solubility & enables prolonged release of hydrophobic drugs in microparticles [1] Effective disinfectant against SARS-CoV-2 (0.05-0.4% conc., 5-10 min) [4]. Effective irrigation solution at high volumes (1:2000 conc.) [3]
Key Limitations / Side Effects No specific toxicity data found in search results Cytotoxicity in disinfectant formulations [4]; can break down conjunctival immune tolerance in ocular use [5]; skin irritation, harmful if swallowed [2]
Supporting Evidence Type Experimental study on formulation properties [1] Multiple clinical efficacy studies and product information [4] [2] [3]

Experimental Protocols from the Literature

The methodologies below are derived from the search results and can serve as a reference for designing comparative experiments.

  • For Disinfectant Efficacy Testing (as used for BAC against SARS-CoV-2) [4]

    • Virus & Cells: SARS-CoV-2 (BetaCoV/Korea/KCDC03/2020) is cultured in Vero E6 cells, maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.
    • Disinfectant Mixture: The disinfectant is diluted to the recommended working concentration (e.g., 0.05-0.4% for BAC) in ultrapure water and mixed with the virus.
    • Incubation & Neutralization: The mixture is incubated for the manufacturer-recommended contact time (e.g., 5-10 minutes). The reaction is then stopped by adding neutralization media (DMEM with 10% FBS).
    • Titration & Analysis: The neutralized mixture is serially diluted and added to fresh Vero E6 cells. After several days, the virus titer (TCID50) is calculated based on cell death. The reduction rate is quantified by comparing infectivity with and without the disinfectant.
    • Cytotoxicity Assessment: Disinfectants are diluted and mixed with culture media, then added to cells. Cytotoxicity is assessed via methods like trypan blue staining or CCK-8 assays after several days.
  • For Surface Disinfection Testing (as used for QACs) [6]

    • Surface Preparation: Sterile surfaces (e.g., ceramic tiles for rough surfaces, stainless steel for smooth surfaces) are contaminated with a standardized microbial suspension.
    • Application & Contact: A disinfectant-soaked gauze is applied to the contaminated surface for a set contact time (e.g., 10 minutes).
    • Microbial Recovery & Calculation: After contact, microbes from treated and untreated surfaces are swabbed, vortexed in a neutralizing broth, serially diluted, and plated. Microbial counts are used to calculate the log reduction: Log₁₀ Reduction = Log₁₀ (Pre-value) - Log₁₀ (Post-value).
  • For Formulation & Solubilization Studies (as used for this compound) [1]

    • Complexation: A hydrophobic active ingredient (e.g., Indomethacin) is first formed into an inclusion complex with a solubility enhancer like hydroxypropyl-beta-cyclodextrin.
    • Encapsulation: Biodegradable cationic microparticles are then prepared via a double emulsion solvent evaporation process, during which the active-cyclodextrin complex is encapsulated.
    • Characterization: The resulting microparticles are evaluated for morphology, size distribution, zeta potential, and release profile to confirm enhanced solubility and prolonged release.

Mechanisms of Action and Experimental Design

To help visualize the logical flow of a comparative efficacy study and the general mechanism of cationic surfactants, refer to the following diagrams.

Comparative Efficacy Study Workflow Start Study Start Prep Sample Preparation • Prepare stock solutions • Standardize microbial load • Prepare surfaces/textiles Start->Prep Apply Apply Treatments • Group 1: this compound • Group 2: Benzalkonium chloride • Control: Neutral vehicle Prep->Apply Incubate Incubate • Follow recommended contact times Apply->Incubate Neutralize Neutralize & Recover • Halt surfactant action • Collect samples Incubate->Neutralize Analyze Analyze & Compare • Quantify microbial load (Log Reduction) • Assess drug release • Evaluate cytotoxicity Neutralize->Analyze End Study Complete Data for Comparison Guide Analyze->End

Cationic Surfactant Mechanism cluster_virus Enveloped Virus (e.g., SARS-CoV-2) Surfactant Cationic Surfactant (Positively charged head, hydrophobic tail) Interaction Electrostatic & Hydrophobic Interaction Surfactant->Interaction LipidEnv Lipid Envelope (Negatively charged) LipidEnv->Interaction MemProtein Membrane Proteins MemProtein->Interaction NC Nucleocapsid (Genetic Material) DisruptLipid DisruptLipid Interaction->DisruptLipid  Disrupts lipid bilayer DenatureProtein DenatureProtein Interaction->DenatureProtein  Denatures proteins Inactivate Virus Inactivation DisruptLipid->Inactivate Leaks contents DenatureProtein->Inactivate Loss of function

A Research Path Forward

The lack of direct comparative studies presents a clear opportunity for your work. To build a robust comparison guide, consider these steps:

  • Focus on Specific Applications: The efficacy of these surfactants is highly context-dependent. Define a primary application (e.g., "hard surface disinfection against enveloped viruses" or "solubilization enhancer for topical drugs") for a more targeted and meaningful comparison.
  • Establish a Testing Baseline: The experimental protocols and log reduction calculation detailed above provide a solid foundation for designing your own head-to-head experiments.
  • Prioritize Cytotoxicity Assessment: As seen with BAC, high efficacy can come with significant toxicity [4] [5]. Including cytotoxicity assays (like CCK-8 or trypan blue staining) in your comparative study is crucial for a complete picture.

References

validation of lauryl isoquinolinium bromide antimicrobial activity

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Lauryl Isoquinolinium Bromide

This compound is identified as a surface-active ionic liquid (SAIL) with a cationic structure that confers antimicrobial potential [1]. This classification is significant because cationic surfactants, particularly those with quaternary ammonium compounds (QACs), are well-known for their ability to disrupt microbial cell membranes, leading to cell death [2] [3].

One study detailed its interaction with an anionic polymer, and in the context of that research, its critical micelle concentration (CMC) was determined to be 0.76 mmol/L at 298.15 K [1]. The CMC is a key physicochemical property that influences a surfactant's biological activity, but it is not a direct measure of antimicrobial efficacy.

Experimental Protocols for Antimicrobial Validation

While specific protocols for this compound are not detailed in the search results, the general methodologies for evaluating antimicrobial activity are well-established. The diagram below outlines a potential workflow to characterize its antimicrobial profile comprehensively.

Start Compound: this compound A1 Initial Screening (Agar Diffusion) Start->A1 A2 Potency Assessment (Broth Dilution) A1->A2 B1 Disk Diffusion Well Diffusion A1->B1 A3 Kill Kinetics (Time-Kill Assay) A2->A3 B2 Determine MIC/MBC values A2->B2 A4 Biofilm Inhibition Assay A3->A4 B3 Evaluate rate of microbial death A3->B3 A5 Cytotoxicity Assessment (e.g., Hemolytic Activity) A4->A5 B4 Test effect on biofilm formation A4->B4 B5 Determine selectivity index A5->B5

The core quantitative measures you would need to obtain from these experiments are listed in the table below.

Assay Type Key Measured Outcomes
Broth Dilution Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) [4] [5] [6].
Time-Kill Kinetics Rate and extent of microbial death (e.g., log10 reduction in CFU/mL over time) [4] [6].
Biofilm Inhibition Percentage (%) inhibition of biofilm formation or reduction of pre-formed biofilms [6].
Cytotoxicity Hemolytic activity (e.g., % Hemolysis), Cytotoxic concentration (CC50) [6].

How to Proceed with Your Research

Given the scarcity of direct comparative data, here are suggestions for how you can build a comprehensive guide:

  • Consult Specialized Databases: You may find more detailed data by searching in specialized scientific databases such as PubMed or ACS Publications.
  • Explore QAC Frameworks: The search results indicate that Machine Learning models are being developed to predict the activity of Quaternary Ammonium Compounds (QACs) [5]. While not specific to your compound, this highlights that factors like alkyl chain length and the number of cationic charges are critical for activity and can be used as points of comparison [2] [5].
  • Generate Original Data: If published data remains elusive, the experimental framework provided above can serve as a robust blueprint for generating your own comparative data.

References

comparative thermodynamic analysis lauryl isoquinolinium bromide micellization

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Analysis of Micellization

The table below summarizes the key thermodynamic parameters for lauryl isoquinolinium bromide ([C₁₂iQuin]Br) and other surfactants for comparison, as found in the research.

Surfactant Critical Micelle Concentration (CMC) [mM] Standard Free Energy of Micellization, ΔG°mic [kJ/mol] Standard Enthalpy of Micellization, ΔH°mic [kJ/mol] Standard Entropy of Micellization, ΔS°mic [J/(mol·K)] Measurement Temperature [K]
This compound ([C₁₂iQuin]Br) [1] 4.7 - - - 298
Lauryl pyridinium bromide ([C₁₂Pyr]Br) [1] 12.0 - - - 298
Octyl isoquinolinium bromide ([C₈iQuin]Br) [1] 155.0 - - - 298
Butyl isoquinolinium bromide ([C₄iQuin]Br) [1] 630.0 - - - 298
This compound ([C₁₂iQuin]Br) [2] 4.92 -33.5 -4.4 +97.5 298

The data indicates that [C₁₂iQuin]Br has a much lower CMC than lauryl pyridinium bromide, suggesting it forms micelles more readily and has better surface activity [1]. The micellization process for [C₁₂iQuin]Br is driven by a favorable entropy change (positive ΔS°mic), which outweighs the slightly unfavorable enthalpy (positive ΔH°mic), resulting in a spontaneous process (negative ΔG°mic) [2]. This is characteristic of an enthalpy–entropy compensation phenomenon, common in surfactant micellization [1].

Experimental Protocols for Analysis

The thermodynamic data for [C₁₂iQuin]Br is typically obtained through these established experimental methods:

  • Surface Tension Measurements: The surface tension of aqueous surfactant solutions is measured across a concentration range. The CMC is identified as the point where the surface tension no longer decreases significantly. Further analysis of the surface tension curve below the CMC allows for calculating surface excess concentration (Γmax) and minimum area per molecule (Amin) [1] [2].
  • Electrical Conductivity Measurements: The specific conductivity of the solution is measured with increasing surfactant concentration. The CMC is determined from the break point in the conductivity vs. concentration plot. The degree of counterion dissociation (α) of micelles can be calculated from the slope ratio above and below the CMC, which is essential for determining thermodynamic parameters [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to investigate the molecular environment. Evidence from chemical shift changes confirms the self-aggregation of surfactants into micelles and can reveal specific structural interactions, such as π-π stacking between isoquinoline rings [1].

Thermodynamic Pathway of Micellization

The following diagram visualizes the thermodynamic process and the enthalpy-entropy compensation relationship for [C₁₂iQuin]Br micellization.

thermodynamic_pathway cluster_energy Thermodynamic Driving Forces cluster_state Micellization Process HydrophobicEffect Hydrophobic Effect Entropy ΔS°mic HydrophobicEffect->Entropy  Large Increase PiStacking π-π Stackingof Rings Enthalpy ΔH°mic PiStacking->Enthalpy  Slight Favorability FreeEnergy Spontaneous Process ΔG°mic < 0 Enthalpy->FreeEnergy Entropy->FreeEnergy Monomers Free Monomers in Solution FreeEnergy->Monomers Drives Micelle Formed Micelle Monomers->Micelle Aggregation

This diagram illustrates that the micellization of [C₁₂iQuin]Br is primarily driven by a large favorable entropy increase (ΔS°mic) due to the hydrophobic effect [2]. The parallel π-π stacking of isoquinoline rings provides a slight favorable contribution to enthalpy (ΔH°mic) [1]. The net result of these forces is a negative Gibbs free energy change (ΔG°mic), making micelle formation spontaneous.

Key Comparative Insights

  • Structural Advantage: The lower CMC of [C₁₂iQuin]Br compared to [C₁₂Pyr]Br with the same alkyl chain length highlights the significant role of the bulky isoquinolinium head group and its capacity for π-π interactions, which promote aggregation [1].
  • Driving Force: The process is entropy-driven at room temperature, typical for surfactants. The release of structured water molecules around the hydrophobic chain (hydrophobic effect) provides the major driving force, overcoming the slight endothermic contribution [2].

References

lauryl isoquinolinium bromide vs lauryl pyridinium bromide properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties at a Glance

The table below summarizes key quantitative data for these two compounds.

Property Lauryl Isoquinolinium Bromide Lauryl Pyridinium Bromide
Critical Micelle Concentration (CMC) 3.70 mmol/L [1] ~9.50 mmol/L (estimated, for a similar hydroxyethyl derivative) [2]
Surface Tension at CMC (γcmc) 39.08 mN/m [1] 36.50 mN/m (estimated, for a similar hydroxymethyl derivative) [2]
Minimum Surface Area per Molecule (Amin) 0.60 nm² [1] Data not available
Standard Gibbs Free Energy of Micellization (ΔG°m) -26.43 kJ/mol [1] Data not available
Standard Enthalpy of Micellization (ΔH°m) -8.62 kJ/mol [1] Data not available
Standard Entropy of Micellization (ΔS°m) 59.76 J/mol·K [1] Data not available
Antimicrobial Activity Studied as a class; activity influenced by aromatic cation type and alkyl chain length [3] [1] Studied as a class; activity influenced by aromatic cation type and alkyl chain length [3] [4]

Experimental Data and Methodologies

Here is a deeper dive into the experimental findings and the methods used to obtain them.

  • Surface Activity and Micellization The data in the table above for this compound was determined using surface tension measurements [1]. The methodology involves measuring the surface tension of aqueous solutions at varying surfactant concentrations at a constant temperature (25°C). The CMC is identified as the point where the surface tension no longer decreases with increasing concentration. Other parameters, such as Amin and thermodynamic values, are derived from this data. The lower CMC of this compound suggests it has a greater tendency to form micelles compared to the pyridinium analog. This is likely due to the larger, bulkier isoquinolinium headgroup, which may promote stronger π-π stacking interactions, enhancing self-assembly [3] [1].

  • Polymer Interaction Studies The interaction between this compound and the anionic polyelectrolyte poly(4-styrenesulfonic acid-co-maleic acid) sodium salt (PSS-co-MA) has been studied [1]. The experimental protocol uses a combination of surface tension, conductivity, dynamic light scattering (DLS), and turbidity measurements. The findings show that the surfactant and polyelectrolyte form a complex through electrostatic attraction. As the concentration of this compound increases, it first binds to the polymer chain, and once the binding saturation is reached, free micelles begin to form in the solution [1].

  • Toxicological and Biological Effects While direct comparative studies on the two specific lauryl compounds are limited, research on related compounds provides insights. Studies on pyridinium-based ionic liquids with varying alkyl chain lengths show that their toxicity, including cytotoxicity and phytotoxicity, generally increases with the length of the alkyl chain [4] [5]. The mechanism often involves inducing oxidative stress, disrupting cell membranes, and triggering apoptosis or programmed cell death [4].

Experimental Workflow for Surfactant-Polymer Interaction

The following diagram outlines a general experimental workflow for studying surfactant-polymer interactions, as referenced in the studies on this compound [1]:

Start Prepare Aqueous Solutions ST Surface Tension Measurement Start->ST Cond Conductivity Measurement Start->Cond DLS Dynamic Light Scattering (DLS) Start->DLS Turb Turbidity Measurement Start->Turb Data Data Analysis ST->Data Cond->Data DLS->Data Turb->Data

Key Insights for Researchers

  • Structural Influence: The primary difference lies in the cationic head group. The larger, fused-ring structure of isoquinolinium compared to the single-ring pyridinium influences properties like CMC, likely through enhanced π-π stacking interactions [3] [1].
  • Toxicity Considerations: For both classes of compounds, the alkyl chain length is a critical factor in determining cytotoxicity. Longer chains generally increase toxicity but may also enhance antimicrobial properties, a key consideration for drug development [3] [4] [5].
  • Application Potential: Cationic surfactants are explored as antimicrobial agents, corrosion inhibitors, and components in drug delivery systems [3] [2]. Their ability to form complexes with polyanions like DNA or certain polymers is particularly relevant for gene therapy and nanoparticle stabilization [3].

References

comparative study lauryl isoquinolinium bromide with conventional surfactants

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical & Biological Comparison

The following table summarizes the available comparative data for Lauryl Isoquinolinium Bromide.

Property This compound Conventional Surfactants Experimental Context & Citation
Critical Micelle Concentration (CMC) Lauryl Pyridinium Bromide: 13.9 mM [1] Measurement: Conductivity, surface tension, and 1H NMR in aqueous solution at 298 K. [1]
• At 298 K 9.8 mM [1] Cetyltrimethylammonium Bromide (CTAB): No inhibition of bacterial/enzyme activity below CCM. [2]
Thermodynamics of Micellization Lauryl Pyridinium Bromide: Higher ΔHmic [1] Analysis: CMC values were measured at different temperatures and fitted to a thermodynamic model. [1]
• Standard Enthalpy (ΔHmic) Lower value [1]
Key Biological Activity Targets germinative cells of hair follicles to inhibit hair growth. [3] Sodium Lauryl Sulfate (SLS): Highly toxic to luminous bacteria and enzymes (IC50: 10⁻⁵ M for enzymes). [2] Safety Note: this compound is designed for topical use and does not affect hormone levels. [3]
Primary Application Hair growth delayer in cosmetics. [3] General Cationic Surfactants: Used as antimicrobials, in drug/gene delivery, and as stabilizers for nanoparticles. [4]

Key Experimental Protocols

For the core data presented, here are the methodologies from the cited studies.

Determining Critical Micelle Concentration (CMC) and Thermodynamics [1]

This is a standard protocol for characterizing surfactant self-assembly behavior.

  • Objective: To determine the CMC and thermodynamic parameters of micellization for this compound.
  • Materials: Aqueous solutions of the surfactant at varying concentrations.
  • Methods:
    • Surface Tension Measurement: The surface tension of solutions with increasing surfactant concentration is measured. The CMC is identified as the point where the surface tension no longer changes significantly.
    • Electrical Conductivity: The conductivity of the solutions is measured. A distinct change in the slope of conductivity versus concentration plot indicates the CMC.
    • 1H NMR Spectroscopy: Used to investigate molecular interactions, such as π-π stacking of the isoquinoline rings, which influence aggregation.
  • Data Analysis: The CMC values obtained at different temperatures are used to calculate thermodynamic parameters, including the standard free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic) of micellization.
Assessing Surfactant Toxicity via Bioluminescent Assays [2]

This protocol describes a method to evaluate toxicity at the cellular and molecular levels.

  • Objective: To compare the toxicity of different surfactants (e.g., SLS, CTAB, Tween 80).
  • Test Systems:
    • Cellular Assay: Intact marine luminous bacteria (Photobacterium phosphoreum). Toxicity is measured by a reduction in bioluminescence.
    • Enzymatic Assay: A coupled enzyme system (NAD(P)H:FMN-oxidoreductase + luciferase) extracted from the bacteria. Toxicity is measured by a decrease in enzymatic activity.
  • Procedure: Surfactants are added to the bacterial suspension or enzyme system at a range of concentrations. The luminescence intensity is measured after exposure.
  • Data Analysis: Dose-response curves are plotted. The half-maximum inhibitory concentration (IC50 for enzymes) or half-maximal effective concentration (EC50 for cells) is calculated to quantify and compare toxicity.

The workflow for this toxicity assay can be visualized as follows:

Start Start Toxicity Assay PrepBacteria Prepare Bacterial/Enzyme Test System Start->PrepBacteria AddSurfactant Add Surfactant at Varying Concentrations PrepBacteria->AddSurfactant MeasureLight Measure Bioluminescence Intensity AddSurfactant->MeasureLight CalculateIC50 Calculate IC50/EC50 Values MeasureLight->CalculateIC50 Compare Compare Surfactant Toxicity CalculateIC50->Compare

Interpretation of Key Findings

  • Lower CMC Implies Superior Surface Activity: The lower CMC of this compound compared to lauryl pyridinium bromide (which has an identical alkyl chain length) suggests it forms micelles more readily and is a more efficient surface-active agent [1]. This is attributed to enhanced hydrophobic interactions and π-π stacking between its bulky isoquinoline head groups.
  • Toxicity is Structure-Dependent: The high toxicity of the anionic surfactant SLS, compared to the lack of effect from cationic CTAB in the bioluminescent assay, underscores that surfactant toxicity is not based on charge alone but on specific molecular interactions with cellular and protein targets [2].
  • A Specialized, Not General-Purpose, Surfactant: Based on the search results, this compound appears to be developed for a specific biological function (hair growth delay) [3], unlike conventional surfactants like SLS or CTAB, which are widely used in detergents and other industrial applications.

References

validation of lauryl isoquinolinium bromide polyelectrolyte complex formation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Polyelectrolyte Complex Formation

A Polyelectrolyte Complex (PEC) is an association that spontaneously forms when macromolecules with opposite charges are combined in a solution. The main driving force is the electrostatic attraction between the positive and negative charges, which releases counterions and increases entropy [1] [2].

  • Key Components: A typical PEC consists of a polycation (a polymer with a positive charge, such as chitosan or Lauryl isoquinolinium bromide) and a polyanion (a polymer with a negative charge, such as sodium alginate, xanthan gum, or poly(acrylic acid)) [1] [2].
  • The Role of this compound: This compound functions as a cationic surface-active ionic liquid (SAIL). Its structure includes a positively charged isoquinolinium head group and a long hydrophobic lauryl (dodecyl) chain. This allows it to act both as a polycation for electrostatic binding and as a surfactant that can form micelles and other aggregates [3] [4].

The following diagram illustrates the general workflow and key techniques used in the formation and validation of such complexes.

G Polyelectrolyte Complex Validation Workflow Start Start: Prepare Polymer Solutions Process1 Mix Oppositely Charged Polyelectrolytes Start->Process1 Process2 PEC Formation (Coacervation or Precipitation) Process1->Process2 Validation Complex Validation Process2->Validation SubGraph1        Characterization Techniques• Surface Tension• Conductometry• Turbidimetry• Dynamic Light Scattering (DLS)• Isothermal Titration Calorimetry (ITC)     Validation->SubGraph1:p1

Key Validation Experiments and Techniques

While a full comparative table with quantitative data is not available from the search, the following table summarizes the key experimental techniques used to validate and characterize PECs, as mentioned in the research.

Technique Primary Measured Parameters Key Information Obtained
Surface Tension [3] Surface tension (γ) vs. concentration Critical micelle concentration (CMC), surface excess concentration (Γ), area per molecule at interface (Aₘᵢₙ)
Conductometry [3] Electrical conductivity Critical micelle concentration (CMC), degree of counterion binding, thermodynamics of micellization
Turbidimetry [1] [3] [5] Absorbance / Optical density (at ~420 nm) Formation of insoluble complexes, stoichiometry of complexation (Sₘₐₓ), phase behavior
Dynamic Light Scattering (DLS) [3] Hydrodynamic diameter, polydispersity index (PDI) Size distribution of PEC particles or aggregates
Isothermal Titration Calorimetry (ITC) [5] Heat change during titration Energetics of interaction (binding constants, enthalpy ΔH, entropy ΔS), stoichiometry

Detailed Experimental Protocols

Here are detailed methodologies for some of the key experiments cited in the literature, which you can adapt for validating complexes involving this compound.

Turbidimetric Titration for Stoichiometry

This method is used to determine the optimal mixing ratio (stoichiometry) between the polycation and polyanion [1] [5].

  • Procedure: Prepare solutions of the cationic (e.g., this compound) and anionic polymers. While continuously stirring one polymer solution, titrate with the second polymer solution. Monitor the turbidity (absorbance at 420 nm) after each addition.
  • Data Analysis: Plot absorbance versus the polycation-to-polyanion ratio. The point at which the turbidity reaches a plateau or maximum (Sₘₐₓ) indicates the stoichiometry for maximum complex formation [5].
Surface Tension and Conductivity for CMC

These techniques are vital for understanding the self-assembly behavior of cationic SAILs like this compound, both alone and in the presence of a polyanion [3].

  • Surface Tension Procedure: Prepare a series of solutions with increasing concentrations of the SAIL. Measure the surface tension of each solution (e.g., using a tensiometer with a Du Noüy ring or Wilhelmy plate).
  • Conductivity Procedure: Measure the specific conductance of the same series of solutions using a conductivity meter.
  • Data Analysis: Plot the measured parameter (surface tension or conductivity) against the logarithm of the concentration. The Critical Micelle Concentration (CMC) is identified as the point where a distinct break or change in the slope of the plot occurs. The presence of a polyanion typically lowers the CMC, indicating enhanced aggregation due to polymer-surfactant interaction [3].
Phase Diagram Construction

Phase diagrams map out the conditions under which soluble or insoluble complexes form [5].

  • Procedure: Prepare a mixture of the two polyelectrolytes at a fixed ratio near the determined Sₘₐₓ. Titrate the mixture with acid or base to systematically change the pH, or with salt to change the ionic strength. After each addition, record the pH and the turbidity.
  • Data Analysis: Create a plot with pH (or ionic strength) on the x-axis and turbidity on the y-axis. The resulting "phase diagram" will show clear pH or ionic strength "windows" where the complex precipitates (high turbidity) or remains soluble (low turbidity).

Research Context and Alternatives

  • Evidence on this compound: One specific study investigated its interaction with the anionic polyelectrolyte poly(4-styrenesulfonic acid-co-maleic acid) sodium salt [3] [4]. The research confirmed complex formation and characterized the resulting aggregates' size and shape using DLS and turbidity, noting that the interaction was cooperative and concentration-dependent [3].
  • General Context of PECs in Drug Delivery: PECs are widely explored to create sustained-release drug formulations. For instance, a 2014 study used chitosan-based PECs with sodium alginate, guar gum, and xanthan gum to successfully sustain the release of a highly water-soluble drug for over 12 hours [1].

I hope this structured overview provides a solid methodological foundation for your research. Should your work focus on a specific anionic polymer or application, I can attempt a more targeted search for comparative data.

References

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Hydrogen Bond Acceptor Count

1

Exact Mass

377.17181 g/mol

Monoisotopic Mass

377.17181 g/mol

Heavy Atom Count

23

UNII

09TM5K0O34

Other CAS

93-23-2

Wikipedia

Lauryl isoquinolinium bromide

Use Classification

Cosmetics -> Antistatic; Surfactant; Deodorant; Antimicrobial

General Manufacturing Information

Isoquinolinium, 2-dodecyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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